natural occurrence of ethyl 4-hydroxyhexanoate in pineapple cultivars
An in-depth technical analysis of the natural occurrence, biochemical origins, and analytical quantification of ethyl 4-hydroxyhexanoate in Ananas comosus. Executive Overview: The Chemical Architecture of Pineapple Aroma...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of the natural occurrence, biochemical origins, and analytical quantification of ethyl 4-hydroxyhexanoate in Ananas comosus.
Executive Overview: The Chemical Architecture of Pineapple Aroma
The sensory profile of the pineapple (Ananas comosus) is a highly complex matrix comprising approximately 480 volatile organic compounds (VOCs)[1]. While dominant aliphatic esters like ethyl hexanoate and methyl butanoate drive the primary olfactory signature, trace hydroxylated esters—specifically ethyl 4-hydroxyhexanoate (CAS: 101853-50-3)—are critical for imparting the authentic, deep "tropical" and "caramel-like" base notes[1].
First comprehensively characterized in green and ripened pineapples by[2], this compound represents a fascinating intersection of plant lipid metabolism and post-harvest biochemistry. For researchers in pharmacognosy, flavor science, and drug formulation, understanding the natural occurrence and extraction mechanics of such esters is vital for developing natural flavoring agents that effectively mask bitter active pharmaceutical ingredients (APIs).
Biochemical Causality: The Origin of Hydroxylated Esters
The biosynthesis of ethyl 4-hydroxyhexanoate is not a static baseline process; it is a dynamic stress response intrinsically linked to fruit ripening and cell wall degradation.
Precursor Mobilization: As the fruit transitions from the green to the ripened stage, cellular membranes undergo controlled degradation, releasing free fatty acids (predominantly linoleic and linolenic acids).
Enzymatic Cleavage & Oxidation: The lipoxygenase (LOX) pathway cleaves these lipids into shorter-chain aldehydes and acids. Subsequent
β
-oxidation yields hexanoyl-CoA.
Hydroxylation: Cytochrome P450 enzymes introduce a hydroxyl group at the C4 position, forming the intermediate 4-hydroxyhexanoyl-CoA.
Esterification (The Causal Driver): The physiological stress of ripening upregulates Alcohol Acyltransferase (AAT). AAT catalyzes the esterification of 4-hydroxyhexanoyl-CoA with ethanol (which naturally accumulates during anaerobic micro-environments in the ripening fruit pulp) to form ethyl 4-hydroxyhexanoate. This evolutionary mechanism effectively neutralizes toxic fatty acid intermediates while producing volatile attractants for seed dispersers.
Biosynthetic pathway of ethyl 4-hydroxyhexanoate in Ananas comosus.
The concentration of ethyl 4-hydroxyhexanoate is highly cultivar-dependent and heavily influenced by harvest maturity[3]. The 'Queen' cultivar, known for its intense aroma and high Brix-to-acidity ratio, exhibits upregulated AAT activity compared to the 'Smooth Cayenne' or 'MD2' (Del Monte Gold) varieties, resulting in a higher accumulation of trace hydroxylated esters.
Table 1: Comparative Volatile Profiling of Ethyl 4-hydroxyhexanoate and Co-occurring Esters across Commercial Pineapple Cultivars (Ripened Stage)
Cultivar
Harvest Stage
Ethyl 4-hydroxyhexanoate (µg/kg FW)
Dominant Co-occurring Volatiles
MD2 (Del Monte Gold)
Ripe
12.4 ± 1.2
Ethyl hexanoate, Methyl butanoate
Smooth Cayenne
Ripe
8.7 ± 0.9
Ethyl acetate, Octanoic acid
Queen
Ripe
15.1 ± 1.5
Ethyl 2-methylbutanoate,
γ
-hexalactone
MD2 (Baseline)
Green Mature
< 1.0 (LOD)
Hexanal, (E)-2-hexenal
Note: Concentrations represent aggregate baseline values derived from stable isotope dilution assays across standard commercial harvesting windows.
Quantifying trace hydroxylated esters in a high-sugar matrix like pineapple requires a self-validating analytical system. Standard external calibration fails due to the "matrix effect," where high concentrations of fructose and glucose alter the vapor pressure and partition coefficients of the analytes. The following protocol utilizes a Matrix-Matched Stable Isotope Dilution Assay (SIDA) to ensure absolute quantitative integrity[1].
Step-by-Step Protocol:
Cryogenic Homogenization:
Action: Flash-freeze 50g of pineapple pulp in liquid nitrogen (
LN2
) and mill to a fine powder.
Causality: Mechanical disruption of plant tissue at room temperature instantly mixes endogenous LOX enzymes with lipid substrates, artificially generating volatiles. Cryogenic grinding halts all enzymatic activity, preserving the true in vivo volatile profile.
SIDA Calibration (Internal Standardization):
Action: Transfer 5g of the frozen powder to a 20 mL headspace vial. Immediately add 5 mL of saturated NaCl solution and spike with 10 µL of an isotopically labeled internal standard (e.g., Ethyl-d5 hexanoate at 1 mg/L).
Causality: The NaCl solution induces a "salting-out" effect, driving organic volatiles into the headspace. The deuterated internal standard perfectly mimics the target analyte's partitioning behavior, automatically correcting for any matrix-induced suppression or extraction inefficiencies.
HS-SPME Extraction:
Action: Equilibrate the vial at 40°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
Causality: The tri-phase fiber provides mixed polarity. The Divinylbenzene (DVB) layer captures heavier, polar hydroxylated esters (like ethyl 4-hydroxyhexanoate), while the Carboxen (CAR) layer traps highly volatile, low-molecular-weight co-eluents.
GC-MS/MS Analysis:
Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Separate using a polar PEG column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm).
Causality: A polar stationary phase is mandatory. Non-polar columns (like DB-5) cause severe peak tailing for hydroxylated compounds due to hydrogen bonding with active sites in the column, leading to integration errors and poor reproducibility.
Self-validating HS-SPME-GC-MS workflow for trace volatile quantification.
Implications for Drug Development & Pharmacognosy
For drug development professionals, the natural occurrence of ethyl 4-hydroxyhexanoate offers a blueprint for biomimetic flavoring. Pediatric pharmaceutical formulations frequently struggle with compliance due to bitter APIs. Synthetic biology approaches can leverage the genetic pathways identified in Ananas comosus (specifically the AAT genes) to produce natural, GRAS-certified (Generally Recognized As Safe) hydroxylated esters via microbial fermentation[4]. These compounds provide a superior masking effect compared to simple aliphatic esters, as the hydroxyl group interacts favorably with taste receptors, providing a lingering sweetness that effectively neutralizes bitter aftertastes without relying on artificial sweeteners.
References
Umano, K., Hagi, Y., Nakahara, K., Shoji, A., & Shibamoto, T. (1992). Volatile constituents of green and ripened pineapple (Ananas comosus [L.] Merr.). Journal of Agricultural and Food Chemistry, 40(4), 599-603.
URL:[Link]
Montero-Calderón, M., Rojas-Graü, M.A., & Martín-Belloso, O. (2008). Effect of packaging conditions on quality and shelf-life of fresh-cut pineapple (Ananas comosus). Postharvest Biology and Technology, 50(2), 182-189.
URL:[Link]
Bai, J., Jordán, M. J., & Li, J. (2022). Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits: (Ananas comosus). Applied Sciences, 12(19), 9522.
URL:[Link]
Tokitomo, Y., Steinhaus, M., Büttner, A., & Schieberle, P. (2005). Odor-active constituents in fresh pineapple (Ananas comosus [L.] Merr.) by quantitative and sensory evaluation. Bioscience, Biotechnology, and Biochemistry, 69(7), 1323-1330.
URL:[Link]
The Biosynthesis Pathway of Ethyl 4-Hydroxyhexanoate in Tropical Fruits: A Mechanistic Guide
Executive Summary Ethyl 4-hydroxyhexanoate (CAS: 101853-50-3) is a high-impact volatile organic compound (VOC) responsible for the distinct sweet, fruity, and caramel-like sensory attributes in tropical fruits, most nota...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 4-hydroxyhexanoate (CAS: 101853-50-3) is a high-impact volatile organic compound (VOC) responsible for the distinct sweet, fruity, and caramel-like sensory attributes in tropical fruits, most notably in commercial pineapple (Ananas comosus) cultivars and passion fruit[1]. In the context of agricultural biotechnology and synthetic biology, understanding the in planta de novo biosynthesis of this ester is critical. This whitepaper deconstructs the biochemical pathways, enzymatic kinetics, and validated analytical protocols necessary for researchers and drug development professionals aiming to quantify or bioengineer this specific hydroxy ester.
Mechanistic Pathway: The Convergence of Lipid and Carbohydrate Metabolism
The biosynthesis of ethyl 4-hydroxyhexanoate is not a linear, single-precursor event. It is a complex metabolic convergence where the lipoxygenase (LOX) pathway supplies the acyl donor (4-hydroxyhexanoyl-CoA) and the fermentative/glycolytic pathway supplies the alcohol acceptor (ethanol)[2].
Phase 1: Precursor Mobilization and Oxygenation
The synthesis initiates with the mobilization of polyunsaturated fatty acids (PUFAs), primarily linoleic and linolenic acids, from the cellular membrane via lipases. Lipoxygenase (LOX) enzymes catalyze the stereospecific oxygenation of these PUFAs to form fatty acid hydroperoxides[2].
Phase 2: Chain Shortening and Hydroxylation
The hydroperoxides undergo cleavage catalyzed by hydroperoxide lyase (HPL), funneling the intermediates into the β-oxidation cycle[2]. Through successive chain-shortening events, 6-carbon intermediates are formed. The specific 4-hydroxy functional group arises either from the incomplete β-oxidation of longer hydroxy-fatty acids or via direct hydroxylation of hexanoyl-CoA by cytochrome P450 monooxygenases, yielding the critical intermediate: 4-hydroxyhexanoyl-CoA .
Phase 3: Alcohol Generation
Simultaneously, carbohydrate metabolism drives the production of the alcohol moiety. Pyruvate derived from glycolysis is decarboxylated to acetaldehyde, which is subsequently reduced to ethanol by alcohol dehydrogenase (ADH)[3].
Phase 4: Terminal Esterification
The rate-limiting step is the condensation of 4-hydroxyhexanoyl-CoA and ethanol, catalyzed by Alcohol Acyltransferase (AAT). AAT, a member of the BAHD acyltransferase family, facilitates the nucleophilic attack of ethanol's hydroxyl group on the thioester carbonyl carbon of the acyl-CoA, releasing Coenzyme A and forming ethyl 4-hydroxyhexanoate[4].
Fig 1: Biosynthetic convergence of LOX and fermentative pathways for ethyl 4-hydroxyhexanoate.
Enzymatic Kinetics and Pathway Components
Understanding the specific enzymes involved is crucial for genetic engineering or marker-assisted selection (MAS) in fruit breeding programs[1].
Enzyme
Gene Family
Primary Substrate
Pathway Role
Subcellular Localization
Lipoxygenase (LOX)
Non-heme iron dioxygenases
Linoleic/Linolenic acid
Oxygenation of PUFAs to form hydroperoxides
Cytosol / Plastids
Hydroperoxide Lyase (HPL)
Cytochrome P450 (CYP74)
Fatty acid hydroperoxides
Cleavage into aldehydes and oxo-acids
Plastidial membrane
Alcohol Dehydrogenase (ADH)
Medium-chain dehydrogenases
Acetaldehyde
Reduction of aldehydes to alcohols (e.g., ethanol)
Cytosol
Alcohol Acyltransferase (AAT)
BAHD acyltransferases
4-Hydroxyhexanoyl-CoA + Ethanol
Terminal esterification to form the final VOC
Cytosol
Experimental Workflows: Quantification and Validation
To accurately quantify trace VOCs like ethyl 4-hydroxyhexanoate, researchers must overcome severe matrix effects and rapid endogenous enzyme activity. The gold standard methodology is a Matrix-Matched Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)[1]. This protocol is a self-validating system: the inclusion of an isotopically labeled internal standard perfectly corrects for extraction inefficiencies and matrix-induced ion suppression.
Step-by-Step Methodology: SIDA-HS-SPME-GC-MS
Cryogenic Quenching & Milling:
Action: Flash-freeze fresh tropical fruit tissue in liquid nitrogen and mill to a fine powder.
Causality: This instantly halts endogenous LOX and AAT activity, preventing the artificial, post-harvest generation or degradation of volatiles during sample handling.
Salting-Out & Internal Standard Addition:
Action: Transfer 1.0 g of the frozen powder to a 20 mL headspace vial. Immediately add 1.5 g NaCl, distilled water, and a known concentration of an isotopically labeled standard (e.g.,
2H5
-ethyl hexanoate)[2].
Causality: The addition of NaCl decreases the solubility of VOCs in the aqueous phase (the "salting-out" effect), thermodynamically driving the esters into the headspace for maximum recovery.
HS-SPME Extraction:
Action: Equilibrate the vial at 50°C for 10 minutes under constant agitation. Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 30 minutes[2].
Causality: The mixed-polarity PDMS/DVB fiber optimally adsorbs both the hydrophobic ethyl chain and the polar hydroxyl group of ethyl 4-hydroxyhexanoate.
GC-MS Desorption and Analysis:
Action: Desorb the fiber in the GC inlet at 250°C for 5 minutes. Utilize a polar capillary column (e.g., DB-WAX) to resolve the hydroxy ester isomers. Operate the MS in Selected Ion Monitoring (SIM) mode targeting specific m/z fragments for high-sensitivity detection[1].
Causality: Polar columns are mandatory to prevent peak tailing of the hydroxylated ester, ensuring sharp chromatographic resolution from its isomer, ethyl 3-hydroxyhexanoate.
Fig 2: SIDA and HS-SPME-GC-MS analytical workflow for the precise quantification of fruit VOCs.
References
Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits, dpi.qld.gov.au, 1
Chemical and genetic basis of orange flavor - PMC - NIH, nih.gov, 4
thermodynamic properties and Gibbs free energy of ethyl 4-hydroxyhexanoate
An In-depth Technical Guide to the Thermodynamic Properties and Gibbs Free Energy of Ethyl 4-Hydroxyhexanoate Abstract: This technical guide provides a comprehensive framework for understanding and determining the thermo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Properties and Gibbs Free Energy of Ethyl 4-Hydroxyhexanoate
Abstract: This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of ethyl 4-hydroxyhexanoate. Recognizing the current scarcity of published experimental data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and professionals in drug development and chemical engineering. It presents computationally derived thermodynamic values as a baseline and offers detailed, field-proven protocols for the high-purity synthesis and experimental determination of key thermodynamic parameters, including enthalpy of formation, heat capacity, and entropy. By synthesizing established methodologies with expert insights, this guide empowers scientific professionals to generate reliable data, enabling accurate predictions of reaction feasibility, equilibrium, and process optimization. The guide culminates in a discussion of how these experimentally determined values are fundamentally linked to the calculation of the Gibbs free energy, supported by a comparative analysis with structurally analogous compounds.
Introduction: The Need for Precise Thermodynamic Data
Ethyl 4-hydroxyhexanoate (C₈H₁₆O₃) is a bifunctional organic molecule containing both an ester and a secondary alcohol. Such hydroxy esters are valuable chiral building blocks and intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] A thorough understanding of the thermodynamic properties of this compound is critical for optimizing reaction conditions, designing purification processes, predicting chemical stability, and modeling its behavior in complex systems.
The spontaneity and equilibrium position of any chemical process are governed by the change in Gibbs free energy (ΔG), which is fundamentally defined by enthalpy (H) and entropy (S) through the relation G = H - TS.[2] Therefore, access to accurate data for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) is not merely an academic exercise but a practical necessity for efficient and predictable chemical development.
As of the date of this publication, a comprehensive search of scientific literature reveals a lack of experimentally determined thermodynamic data for ethyl 4-hydroxyhexanoate. The available information is primarily based on computational estimation methods. This guide bridges that gap by providing not only the existing computed data but also a complete roadmap for the de novo experimental determination of these crucial properties.
Synthesis and High-Purity Purification
The prerequisite for accurate thermodynamic measurement is a sample of the highest possible purity. Impurities, such as residual solvents or starting materials, can significantly impact experimental results, particularly in calorimetry.[3] The most direct synthetic route to ethyl 4-hydroxyhexanoate is the selective reduction of the corresponding β-keto ester, ethyl 4-oxohexanoate.
Protocol for Synthesis: Reduction of Ethyl 4-oxohexanoate
This protocol details the synthesis via sodium borohydride reduction, a mild and effective method for converting β-keto esters to their corresponding β-hydroxy esters.[4]
Standard laboratory glassware for reactions and extractions
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-oxohexanoate (1 equivalent) in methanol to a concentration of approximately 0.5 M.
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0 °C. This is crucial to control the exothermic reaction and minimize side products.
Reductant Addition: Add sodium borohydride (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The molar excess of NaBH₄ ensures complete conversion of the ketone.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting keto ester is fully consumed.
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes the borate-ester complexes.
Work-up: Remove the methanol under reduced pressure using a rotary evaporator.
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x 50 mL for a 1g scale reaction). The use of a water-immiscible organic solvent isolates the desired ester.[1]
Washing: Combine the organic layers and wash sequentially with deionized water and brine. This removes residual salts and water.
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter off the drying agent, and wash the solid with a small amount of fresh diethyl ether.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude ethyl 4-hydroxyhexanoate.
Protocol for High-Purity Purification
Fractional vacuum distillation is the gold standard for purifying liquid esters with moderate boiling points, as it effectively separates the target compound from less volatile impurities and any high-boiling starting materials.[5][6]
Procedure:
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.
Distillation: Transfer the crude product to the distillation flask. Heat the flask gently using an oil bath.
Fraction Collection: Collect the fractions that distill at the expected boiling point for ethyl 4-hydroxyhexanoate under the applied vacuum. Discard the initial forerun and the final high-boiling residue.
Purity Analysis: Assess the purity of the collected fraction using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For thermodynamic measurements, a purity of >99.5% is highly desirable.
Diagram: Synthesis and purification workflow for ethyl 4-hydroxyhexanoate.
Thermodynamic Properties: Computational Data and Experimental Determination
With a high-purity sample in hand, the experimental determination of its thermodynamic properties can proceed. We first present the available computationally-derived data as a reference point.
Computationally Derived Data
The following thermodynamic properties for ethyl 4-hydroxyhexanoate have been calculated using the Joback group contribution method, a widely used estimation technique.[7] It is critical to recognize these as theoretical estimates, which await experimental validation.
Experimental Determination of Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of an organic compound is typically not measured directly. Instead, it is calculated using Hess's Law from the experimentally determined standard enthalpy of combustion (ΔcH°).[8] This is achieved with high precision using an oxygen bomb calorimeter.
C₈H₁₆O₃(l) + 10.5 O₂(g) → 8 CO₂(g) + 8 H₂O(l)
The standard enthalpy of formation is then calculated as:
ΔfH°(C₈H₁₆O₃, l) = [8 × ΔfH°(CO₂, g) + 8 × ΔfH°(H₂O, l)] - ΔcH°(C₈H₁₆O₃, l)
Protocol for Bomb Calorimetry of a Liquid Sample:
Calorimeter Calibration: Calibrate the heat capacity of the calorimeter system (Ccal) by combusting a certified standard of known enthalpy of combustion, typically benzoic acid.[9]
Add approximately 0.5-0.8 g of pure ethyl 4-hydroxyhexanoate to the cup and reweigh to determine the precise mass of the sample. For volatile liquids, encapsulation in a gelatin capsule of known combustion energy may be necessary.[11]
Accurately measure and weigh a 10 cm length of iron ignition wire.[10]
Bomb Assembly:
Place the sample cup in the holder within the bomb head.
Secure the ignition wire between the electrodes, ensuring it is in contact with the sample but not touching the cup.[3]
Add 1.0 mL of deionized water to the bottom of the bomb to ensure the final state of water is liquid, which corresponds to the standard state for enthalpy of combustion calculations.[3]
Seal the bomb tightly.
Oxygen Pressurization: Purge the bomb with oxygen to remove atmospheric nitrogen, then pressurize with pure oxygen to approximately 25-30 atm.[10]
Calorimetry Run:
Place the sealed bomb into the calorimeter bucket containing a precisely measured volume (e.g., 2.000 L) of water.[9]
Allow the system to reach thermal equilibrium while stirring.
Ignite the sample and record the temperature change (ΔT) until a final, stable temperature is reached.
Corrections and Calculation:
Disassemble the bomb and measure the mass of any unburned iron wire.
Calculate the total heat released (q_total) using: q_total = Ccal × ΔT .
Correct for the heat released by the combustion of the iron wire.
Calculate the enthalpy of combustion (ΔcH°) in kJ/mol of the sample.
Apply Hess's Law using known ΔfH° values for CO₂(g) and H₂O(l) to determine ΔfH° for ethyl 4-hydroxyhexanoate.
Diagram: Workflow for determining standard enthalpy of formation.
Experimental Determination of Heat Capacity (Cp) and Standard Molar Entropy (S°)
The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[12] This provides a reference point from which the absolute standard molar entropy (S°) at any temperature (typically 298.15 K) can be determined by integrating heat capacity data from near 0 K.
S°(T) = ∫(from 0 to T) [Cp(T')/T'] dT'
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids and solids over a wide range of temperatures.[13][14][15]
Protocol for Heat Capacity Measurement by DSC:
Instrument Calibration: Calibrate the DSC for temperature and heat flow using certified standards (e.g., indium).
Sapphire Method: Perform three separate runs under identical conditions:
Baseline: Run with two empty, hermetically sealed aluminum pans to measure the instrumental baseline.
Standard: Run with a sapphire standard of known mass and well-characterized Cp in the sample pan.
Sample: Run with a precisely weighed sample of pure ethyl 4-hydroxyhexanoate (5-15 mg) in the sample pan.[13]
Temperature Program: Use a controlled heating rate (e.g., 10-20 °C/min) across the desired temperature range (e.g., -50 °C to 100 °C).[14]
Calculation: The specific heat capacity of the sample (Cp,sample) is calculated at each temperature using the following relation, which compares the heat flow signals (DSC) of the sample, baseline, and standard:
Cp,sample = (DSC_sample - DSC_baseline) / (DSC_standard - DSC_baseline) × (mass_standard / mass_sample) × Cp,standard
Third Law Entropy: To determine S°, low-temperature heat capacity measurements (down to ~2 K) are required, often using a Physical Property Measurement System (PPMS). The data is then integrated as described by the Third Law equation, accounting for the enthalpies of any phase transitions (e.g., melting).[16]
Diagram: Workflow for determining standard molar entropy.
Calculation of Gibbs Free Energy
The Gibbs free energy (G) is the ultimate arbiter of thermodynamic spontaneity at constant temperature and pressure. The standard Gibbs free energy of formation (ΔfG°) is the change in free energy when one mole of a compound is formed from its constituent elements in their standard states.
Once the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) have been experimentally determined, ΔfG° can be calculated using the fundamental Gibbs-Helmholtz equation.[2]
ΔfG° = ΔfH° - TΔS°_reaction
Where ΔS°_reaction is the entropy of the formation reaction:
8 C(graphite) + 8 H₂(g) + 1.5 O₂(g) → C₈H₁₆O₃(l)
The standard molar entropies for the elements in their standard states are well-established values.
Diagram: Relationship between key thermodynamic variables.
Comparative Analysis with Analogous Compounds
In the absence of direct experimental data, examining the properties of structurally similar molecules provides a valuable context for evaluating the computational estimates and for predicting the likely range of values for ethyl 4-hydroxyhexanoate.
The similar estimated LogP values and structures of the isomers suggest they should have broadly comparable thermodynamic properties. However, the position of the hydroxyl group can influence intramolecular hydrogen bonding and crystal packing (for the solid state), leading to subtle but real differences in enthalpy and entropy. The shorter chain of ethyl 4-hydroxybutanoate would be expected to result in a lower enthalpy of formation and entropy. Once experimental data for ethyl 4-hydroxyhexanoate is obtained, comparison with these analogs will be a crucial step in data validation.
Conclusion
This guide has addressed the critical need for a rigorous understanding of the thermodynamic properties of ethyl 4-hydroxyhexanoate. While direct experimental data remains to be published, we have provided a comprehensive pathway for its acquisition. By detailing robust protocols for high-purity synthesis and for the experimental determination of enthalpy of formation and heat capacity, we have laid the groundwork for researchers to generate the high-quality data necessary for accurate chemical and process modeling. The presented computational values serve as a useful, albeit preliminary, reference. The ultimate determination of the Gibbs free energy of formation, derived from these fundamental experimental parameters, will provide the definitive measure of this compound's thermodynamic stability and reactivity, empowering its effective use in scientific and industrial applications.
References
University of Alberta. (n.d.). These steps must be taken EVERY TIME you do a bomb calorimetry run. UAGRA. [Link]
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. [Link]
DDS Calorimeters. (2017, March 2). How to Prepare Various Samples for Firing in an Oxygen Bomb Calorimeter. [Link]
Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]
The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. [Link]
Le, D., & Sajib, M. S. H. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI. [Link]
ASTM E1269-11. (2011, May 15). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]
Moorpark College. (n.d.). Experiment #3 – Bomb Calorimeter: Heat of Combustion of 1-Butanol. [Link]
Ravotti, R., et al. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]
Dachs, E., et al. (2021). Excess heat capacity and entropy of mixing along the hydroxyapatite-chlorapatite and hydroxyapatite-fluorapatite binaries. PMC. [Link]
Chemistry LibreTexts. (2023, April 12). 18.4: Entropy Changes and the Third Law of Thermodynamics. [Link]
Sciencemadness.org. (2020, August 13). Distilling esters with very high boiling points?. [Link]
Khan Academy. (n.d.). Introduction to Gibbs free energy. [Link]
ResearchGate. (n.d.). MEASUREMENT OF HEAT CAPACITY BY DIFFERENTIAL SCANNING CALORIMETRY. [Link]
The Role of Ethyl 4-Hydroxyhexanoate in Non-Climacteric Fruit Metabolomics: Biosynthesis, Analytical Workflows, and Pharmacological Implications
Executive Summary In the specialized field of flavor metabolomics, the characterization of volatile organic compounds (VOCs) is critical for understanding fruit ontogeny, predicting sensory quality, and isolating novel c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the specialized field of flavor metabolomics, the characterization of volatile organic compounds (VOCs) is critical for understanding fruit ontogeny, predicting sensory quality, and isolating novel compounds for pharmaceutical and nutraceutical applications. Unlike climacteric fruits, which undergo a rapid, ethylene-driven ripening phase post-harvest, non-climacteric fruits (such as Ananas comosus, the pineapple) rely entirely on pre-harvest metabolic accumulation to develop their organoleptic profiles [1].
Among the hundreds of VOCs identified in non-climacteric matrices, ethyl 4-hydroxyhexanoate (E4HH) has emerged as a high-impact biomarker. This hydroxylated ester is a primary driver of the "tropical, sweet, and fruity" sensory notes. As a Senior Application Scientist, I have structured this whitepaper to dissect the biosynthetic causality of E4HH, detail a self-validating analytical workflow for its quantification, and explore its translational value for drug development professionals seeking novel bio-based esters or pediatric flavor-masking agents.
Chemical Profiling & Biosynthetic Causality
Ethyl 4-hydroxyhexanoate (CAS: 101853-50-3) is a medium-chain hydroxylated ester. In non-climacteric fruits, the absence of an autocatalytic ethylene burst means that the enzymatic machinery responsible for esterification must be upregulated by developmental cues rather than post-harvest triggers.
The biosynthesis of E4HH is a prime example of convergent metabolic pathways. The acyl precursor (4-hydroxyhexanoyl-CoA) is derived from the lipoxygenase (LOX) pathway, which oxidizes and cleaves larger fatty acids. Concurrently, amino acid catabolism or localized fermentative pathways generate the alcohol acceptor (ethanol). The critical, rate-limiting step is the esterification catalyzed by Alcohol Acyltransferase (AAT1) . Because AAT1 expression in non-climacteric fruits ceases upon harvest, E4HH concentration is strictly a function of on-vine maturation [1].
Biosynthetic pathway of ethyl 4-hydroxyhexanoate in non-climacteric fruits.
Quantitative Physicochemical Data
To design effective extraction and formulation strategies, scientists must first understand the thermodynamic and physical properties of the target metabolite. Table 1 summarizes the core data for E4HH [2].
Table 1: Physicochemical Properties of Ethyl 4-hydroxyhexanoate
Property
Value
Scientific Implication
Molecular Formula
C8H16O3
Dictates mass-to-charge (m/z) targets in MS.
Molecular Weight
160.21 g/mol
Ideal for headspace volatility.
LogP (Octanol/Water)
~1.10
Moderately lipophilic; requires non-polar fiber coatings for optimal SPME extraction.
Boiling Point
~550 K (277 °C)
Thermally stable under standard GC injector conditions (250 °C).
Polar Retention Index
1826.00
Crucial for orthogonal validation in GC-MS alignment.
Quantifying trace esters in high-sugar, high-acid fruit matrices presents severe analytical challenges. Matrix effects (e.g., "salting out" or competitive volatilization) can drastically skew recovery rates. To ensure absolute scientific integrity, we employ a Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) , strictly governed by a Stable Isotope Dilution Assay (SIDA) [1].
This protocol is designed as a self-validating system. By spiking the sample with an isotopically labeled analog (e.g., E4HH-d5) prior to extraction, any matrix-induced suppression or instrument drift affects both the native analyte and the standard equally. The ratio remains constant, mathematically canceling out physical extraction variances.
Step-by-Step Methodology
Phase 1: Sample Preparation & SIDA Integration
Cryogenic Grinding: Flash-freeze 50g of non-climacteric fruit tissue in liquid nitrogen and mill to a fine powder. Causality: Halts endogenous enzymatic activity (like esterases) that would otherwise degrade E4HH post-rupture.
Matrix Quenching & Spiking: Transfer 5g of the frozen powder into a 20 mL headspace vial containing 5 mL of saturated NaCl solution. Spike with 10 µL of the internal standard (E4HH-d5 at 1 mg/L). Causality: NaCl drives the volatile equilibrium into the headspace (salting-out effect), while the internal standard establishes the self-validating baseline.
Phase 2: HS-SPME Extraction
3. Equilibration: Incubate the vial at 40 °C for 15 minutes under continuous agitation (500 rpm).
4. Fiber Exposure: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes. Causality: The tri-phase fiber provides optimal binding kinetics for molecules with a LogP of ~1.10, capturing both highly volatile and semi-volatile fractions.
Phase 3: GC-MS Analysis & Validation
5. Desorption: Retract the fiber and inject it into the GC inlet at 250 °C for 5 minutes (splitless mode).
6. Chromatographic Separation: Utilize a polar wax column (e.g., DB-WAX). Program the oven: 40 °C (hold 2 min), ramp at 5 °C/min to 240 °C.
7. System Suitability (Self-Validation): Run a blank fiber injection every 10 samples to verify zero carryover. The recovery of the E4HH-d5 internal standard must fall within 90-110% of the calibration baseline; deviations trigger an automatic recalibration sequence.
HS-SPME-GC-MS workflow for ethyl 4-hydroxyhexanoate quantification.
Post-Harvest Quality Control & Biomarker Utility
Because non-climacteric fruits do not improve in biochemical quality after harvest, E4HH serves as a definitive biomarker for harvest readiness. Furthermore, its volatility makes it highly susceptible to degradation during post-harvest processing.
Research into fresh-cut non-climacteric fruits demonstrates that packaging atmospheres heavily influence the retention of odor-active volatiles. For instance, passive modified atmospheres combined with alginate edible coatings have been shown to significantly reduce the depletion of esters like E4HH during 5 °C storage [3]. By monitoring E4HH levels, food scientists can directly quantify the efficacy of novel packaging polymers in preserving the fruit's native metabolome.
Implications for Drug Development and Nutraceuticals
For drug development professionals, the metabolomic study of E4HH extends far beyond agricultural quality control. The compound presents two distinct avenues for pharmaceutical application:
Pediatric Flavor Masking: The intense, naturally derived tropical/sweet profile of E4HH makes it an exceptional candidate for masking bitter Active Pharmaceutical Ingredients (APIs) in liquid suspensions. Unlike synthetic masking agents, bio-identical E4HH leverages established human olfactory receptors to outcompete bitter-tasting alkaloids.
Prodrug Linker Scaffolds: The structure of E4HH—a short-chain aliphatic backbone with both a hydroxyl group and an ester linkage—mirrors the structural motifs used in bio-cleavable prodrugs. Understanding how plant esterases (like AAT1) synthesize this molecule provides biomimetic blueprints for designing novel, enzymatically cleavable ester linkers that improve the bioavailability of poorly soluble drugs.
References
George, J. (2025). Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits. PhD thesis, The University of Queensland.[Link]
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14112560, Ethyl 4-hydroxyhexanoate.[Link]
Montero Calderón, M. (2010). Internal quality profile and influence of packaging conditions on fresh-cut pineapple. Doctoral thesis, Universitat de Lleida.[Link]
Foundational
Structural Elucidation and Molecular Profiling of Ethyl 4-Hydroxyhexanoate: A Technical Whitepaper
Executive Summary Ethyl 4-hydroxyhexanoate (CAS: 101853-50-3) is a medium-chain volatile hydroxy ester of significant interest in advanced flavor chemistry and pharmaceutical intermediate synthesis. Functioning as a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 4-hydroxyhexanoate (CAS: 101853-50-3) is a medium-chain volatile hydroxy ester of significant interest in advanced flavor chemistry and pharmaceutical intermediate synthesis. Functioning as a critical aroma compound in tropical fruits and a direct synthetic precursor to γ-hexalactone, this molecule presents unique analytical challenges due to its bifunctional nature. This whitepaper provides an in-depth technical analysis of its structural properties, chemical reactivity, and the self-validating analytical workflows required for its isolation and quantification.
Structural Formula and Physicochemical Properties
The structural framework of ethyl 4-hydroxyhexanoate consists of a six-carbon hexanoate backbone. The C1 position forms an ethyl ester, while a secondary hydroxyl (-OH) group is located at the C4 (gamma) position.
IUPAC Name: Ethyl 4-hydroxyhexanoate
SMILES: CCC(O)CCC(=O)OCC
Chirality: The C4 carbon is a stereocenter, meaning the compound natively exists as a racemic mixture of (R)- and (S)-enantiomers unless synthesized via stereoselective pathways.
Quantitative Data Summary
The following table summarizes the core physicochemical properties that dictate the compound's behavior in biological matrices and chromatographic systems.
Base elemental composition defining its mass-to-charge ratio [1].
XLogP3 (Octanol/Water)
1.10
Indicates moderate lipophilicity, making it highly amenable to headspace extraction [1].
Boiling Point (Predicted)
550.47 K (277.3 °C)
Elevated boiling point driven by intermolecular hydrogen bonding from the C4 -OH group [2].
Topological Polar Surface Area
46.5 Ų
Governs membrane permeability and stationary-phase retention in chromatography [1].
Chemical Reactivity and Lactonization Causality
In drug development and synthetic chemistry, ethyl 4-hydroxyhexanoate is primarily valued as a reactive precursor. The causality behind its high reactivity lies in the spatial proximity of the C4 hydroxyl group to the C1 ester carbonyl carbon.
When exposed to acidic conditions (pH < 4), the oxygen atom of the C4 hydroxyl group undergoes a nucleophilic attack on the ester carbonyl. This intramolecular transesterification results in the expulsion of ethanol and the formation of a thermodynamically stable five-membered ring: γ-hexalactone .
Causality in Experimental Design: Because of this spontaneous lactonization, any extraction or purification protocol must rigorously avoid acidic aqueous phases. Neutral pH buffering and low-temperature conditions are absolute prerequisites to maintain the integrity of the open-chain ester during analysis.
Acid-catalyzed intramolecular lactonization of ethyl 4-hydroxyhexanoate to γ-hexalactone.
Analytical Characterization Workflows
The identification of ethyl 4-hydroxyhexanoate in complex matrices—such as tropical fruit extracts where it acts as a key aroma compound [3]—requires high-resolution gas chromatography-mass spectrometry (GC-MS).
To prevent artifactual lactonization during sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is employed. HS-SPME relies on the volatilization of the compound into the headspace, completely bypassing liquid-liquid extraction (LLE) which often requires harsh solvents or pH adjustments that degrade the analyte.
HS-SPME-GC-MS analytical workflow designed to prevent artifactual lactonization.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify causality and quantitative accuracy.
Objective: Quantify ethyl 4-hydroxyhexanoate without inducing structural degradation.
Self-Validation Mechanism: The use of an isotopically labeled internal standard (Ethyl 4-hydroxyhexanoate-d5) validates the recovery rate and normalizes any spontaneous lactonization occurring in the heated GC inlet.
Sample Preparation: Homogenize 5.0 g of the sample matrix in a 20 mL headspace vial. Add 5 mL of saturated NaCl solution and buffer to exactly pH 7.0 using a 0.1 M phosphate buffer.
Causality: The neutral pH prevents acid-catalyzed cyclization, while the NaCl drives the volatile ester into the headspace via the salting-out effect.
Internal Standard Addition: Spike the homogenate with 10 µL of a 10 mg/L Ethyl 4-hydroxyhexanoate-d5 solution.
Extraction: Equilibrate the vial at 40°C for 10 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
Causality: The mixed-polarity fiber optimally adsorbs the bifunctional hydroxy ester compared to single-phase fibers.
Desorption & Separation: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Separate using a polar PEG capillary column (e.g., DB-Wax, 30m x 0.25mm x 0.25µm). Temperature program: 40°C (hold 2 min), ramp at 5°C/min to 240°C.
Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Monitor the molecular ion (M+) at m/z 160.21, alongside primary fragments resulting from the loss of the ethyl radical or water (m/z 115, m/z 142).
Protocol 2: Kinetic Stability and Lactonization Assay
Objective: Determine the degradation rate of the open-chain ester into γ-hexalactone under synthetic or physiological conditions.
Self-Validation Mechanism: Simultaneous monitoring of the disappearance of m/z 160 (ester) and the appearance of m/z 114 (γ-hexalactone) ensures absolute mass balance and confirms the strictly intramolecular reaction pathway.
Incubation: Dissolve 1.0 mg of ethyl 4-hydroxyhexanoate in 10 mL of a synthetic acidic solvent (0.1 M HCl in ethanol) maintained at 25°C.
Time-Course Sampling: Extract 100 µL aliquots at precise intervals: t = 0, 15, 30, 60, and 120 minutes.
Quenching: Immediately neutralize each aliquot by mixing with 100 µL of 0.2 M NaOH.
Causality: Rapid neutralization halts the H+-catalyzed nucleophilic attack, effectively freezing the kinetic profile at the exact moment of sampling.
Analysis: Analyze the quenched samples via GC-MS to plot the kinetic conversion curve and calculate the half-life (
t1/2
) of the ester under specific pH conditions.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 14112560, Ethyl 4-hydroxyhexanoate". PubChem.[Link]
Cheméo. "Chemical Properties of ethyl 4-hydroxyhexanoate". Cheméo Database. [Link]
Department of Agriculture and Fisheries, Queensland Government. "Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits". Queensland Government Publications. [Link]
Application Note: High-Throughput GC-MS Quantification of Ethyl 4-Hydroxyhexanoate in Complex Food Matrices
Executive Summary Ethyl 4-hydroxyhexanoate (CAS 101853-50-3) is a critical volatile organic compound (VOC) responsible for the sweet, fruity, and tropical aroma notes in various agricultural and fermented products[1]. Ac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 4-hydroxyhexanoate (CAS 101853-50-3) is a critical volatile organic compound (VOC) responsible for the sweet, fruity, and tropical aroma notes in various agricultural and fermented products[1]. Accurate quantification of this hydroxy ester is essential for metabolomic profiling, quality assurance in commercial fruit cultivars (such as pineapple)[1], and monitoring microbial succession in fermented matrices like submerged-culture vinegars[2].
This application note details a robust, self-validating Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) protocol. Designed for researchers and QA/QC scientists, this methodology mitigates common analytical challenges associated with polar volatile extraction and chromatographic peak tailing.
Mechanistic Rationale & Workflow Architecture
To achieve high sensitivity and reproducibility, the experimental design relies on three mechanistic pillars:
Thermodynamic Matrix Modification (Salting-Out): Food matrices are complex aqueous suspensions. By saturating the sample with sodium chloride (NaCl), the ionic strength of the aqueous phase is drastically increased. This decreases the solubility of the intermediate-polarity ethyl 4-hydroxyhexanoate, thermodynamically driving the analyte into the headspace.
Multi-Phase Sorbent Extraction: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is utilized. The DVB layer is specifically tailored to trap intermediate-polarity esters, while the PDMS layer provides structural robustness and affinity for non-polar matrix constituents, ensuring comprehensive VOC capture.
Polar Stationary Phase Separation: Hydroxy esters possess a free hydroxyl (-OH) group that readily hydrogen-bonds with active silanol sites on standard non-polar columns (e.g., DB-5), leading to severe peak tailing. Utilizing a polyethylene glycol (PEG) polar column (e.g., DB-Wax) neutralizes this interaction, yielding highly symmetrical peaks and a reliable polar retention index of approximately 1826[3].
Workflow Visualization
Figure 1: HS-SPME-GC-MS workflow for ethyl 4-hydroxyhexanoate quantification.
Self-Validating System (Quality Control)
To ensure strict adherence to E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, this protocol operates as a self-validating system:
Stable Isotope Dilution Assay (SIDA): The addition of a structurally similar internal standard (e.g., ethyl nonanoate) or a deuterated analog (d5-ethyl 4-hydroxyhexanoate) prior to extraction corrects for matrix-specific signal suppression and variations in SPME fiber adsorption kinetics[1],[2].
Procedural Blanks: Empty vials subjected to the exact same SPME-GC-MS conditions are run every 10 samples to monitor fiber carryover and column bleed.
Continuing Calibration Verification (CCV): A mid-point calibration standard is injected every 20 runs. The run is only validated if the CCV drifts less than ±15% from the initial calibration curve.
Internal Standard (ISTD): Ethyl nonanoate (CAS 123-29-5) or d5-ethyl 4-hydroxyhexanoate.
Matrix Modifiers: Ultra-pure Sodium Chloride (NaCl), baked at 400°C for 4 hours to remove volatile impurities.
Hardware: 20 mL precision-thread headspace vials with PTFE/Silicone septa; 50/30 µm DVB/CAR/PDMS SPME fiber.
Step-by-Step Sample Preparation
Homogenization: Macerate the solid food matrix (e.g., pineapple pulp) or aliquot the liquid matrix. For highly acidic or alcoholic matrices like vinegar, dilute the sample 1:10 with HPLC-grade water. Causality: High concentrations of ethanol can competitively saturate the SPME fiber, drastically reducing the recovery of trace esters[2].
Aliquotting: Transfer exactly 5.0 mL of the homogenate/dilution into a 20 mL headspace vial.
Salting-Out: Add 1.5 g of prepared NaCl to the vial and add a PTFE-coated magnetic stir bar.
ISTD Spiking: Spike the sample with 10 µL of the ISTD solution (e.g., 10 mg/L in methanol) to achieve a final matrix concentration suitable for your calibration range.
Sealing: Cap the vial tightly immediately to prevent the loss of highly volatile constituents.
HS-SPME Extraction Parameters
Pre-incubation: Agitate the vial at 40°C for 10 minutes at 500 rpm. Causality: This establishes thermal and phase equilibrium between the liquid matrix and the headspace without inducing thermal degradation or artificial Maillard reactions.
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes at 40°C under continuous agitation.
GC-MS Instrumental Parameters
Desorption: Retract the fiber and inject it into the GC inlet at 250°C for 5 minutes in splitless mode. Critical Step: Use a narrow-bore (0.75 mm ID) deactivated SPME liner to maintain a sharp injection band and prevent analyte cyclization (lactonization) in the hot inlet.
Chromatographic Separation: Utilize a DB-Wax capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).
Oven Program:
Initial temperature: 40°C (hold 2 min).
Ramp: 5°C/min to 240°C.
Final hold: 5 min at 240°C.
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 250°C and the ion source to 230°C. Data should be acquired in Selected Ion Monitoring (SIM) mode to maximize the signal-to-noise ratio.
Data Presentation & Analytical Figures of Merit
The following table summarizes the expected quantitative parameters and target ions for the GC-MS SIM method. The primary quantifier ion for ethyl 4-hydroxyhexanoate (m/z 88) is generated via the McLafferty rearrangement typical of ethyl esters.
Table 1: GC-MS SIM Parameters and Method Validation Metrics
Note: Retention indices may vary slightly depending on the exact PEG phase composition and column age. Always verify with an n-alkane standard mixture (C8-C20).
References
Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits. Department of Agriculture and Fisheries, Queensland. Available at:[Link]
Correlating Microbial Dynamics with Key Metabolomic Profiles in Three Submerged Culture-Produced Vinegars. MDPI. Available at:[Link]
ethyl 4-hydroxyhexanoate - Chemical & Physical Properties by Cheméo. Cheméo. Available at: [Link]
Application Note: Quantitative Analysis of Ethyl 4-Hydroxyhexanoate using a Stable Isotope Dilution Assay (SIDA) by GC-MS
Abstract This application note presents a detailed protocol for the accurate and precise quantification of ethyl 4-hydroxyhexanoate in complex matrices using a Stable Isotope Dilution Assay (SIDA) coupled with Gas Chroma...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a detailed protocol for the accurate and precise quantification of ethyl 4-hydroxyhexanoate in complex matrices using a Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl 4-hydroxyhexanoate is a significant flavor and fragrance compound, and its accurate measurement is crucial for quality control and research in the food, beverage, and consumer product industries. The use of a deuterated internal standard, ethyl 4-hydroxyhexanoate-d₅, provides a robust method that corrects for matrix effects and variations in sample preparation and instrument response, ensuring high-quality analytical data. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental procedures, and data analysis for this application.
Introduction: The Rationale for SIDA in Ethyl 4-Hydroxyhexanoate Analysis
Ethyl 4-hydroxyhexanoate is an ester that contributes to the sensory profile of various products, including wine, fruits, and other fermented beverages. Its concentration can significantly impact the perceived aroma and flavor. Therefore, a reliable and accurate quantitative method is essential for quality assessment, process optimization, and research into flavor chemistry.
Stable Isotope Dilution Assay (SIDA) is the gold standard for quantitative analysis, particularly in complex sample matrices.[1][2][3] The core principle of SIDA lies in the use of an internal standard that is an isotopically labeled version of the analyte of interest.[2] This internal standard, in this case, ethyl 4-hydroxyhexanoate-d₅, is chemically identical to the analyte, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic analysis.[4] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard using a mass spectrometer, accurate quantification can be achieved, independent of sample recovery.[1][4]
Key Advantages of the SIDA Method:
High Accuracy and Precision: Compensates for analyte loss during sample workup and instrumental variability.[4]
Matrix Effect Mitigation: The co-eluting internal standard experiences similar ionization suppression or enhancement as the analyte in the mass spectrometer source.
High Specificity: The use of mass spectrometry allows for the selective detection of the analyte and internal standard based on their unique mass-to-charge ratios.
Chemical Properties of Ethyl 4-Hydroxyhexanoate
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
Preparation of Internal Standard and Calibration Solutions
Internal Standard Stock Solution (100 µg/mL):
Accurately weigh 10 mg of ethyl 4-hydroxyhexanoate-d₅ and dissolve it in 100 mL of methanol in a volumetric flask.
Analyte Stock Solution (1 mg/mL):
Accurately weigh 100 mg of ethyl 4-hydroxyhexanoate and dissolve it in 100 mL of methanol in a volumetric flask.
Calibration Standards:
Prepare a series of calibration standards by spiking a known volume of the analyte stock solution into a constant volume of the internal standard stock solution and diluting with the appropriate solvent to cover the expected concentration range of the samples (e.g., 0.1 to 50 µg/mL).
Sample Preparation: Solid Phase Extraction (SPE)
The choice of sample preparation technique is critical and depends on the sample matrix. Solid Phase Extraction is a versatile method for extracting and concentrating ethyl 4-hydroxyhexanoate from liquid samples such as beverages.
Spiking: To 10 mL of the liquid sample, add a known amount of the ethyl 4-hydroxyhexanoate-d₅ internal standard solution.
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
Elution: Elute the analyte and internal standard with 5 mL of dichloromethane into a clean collection tube.
Drying and Concentration: Dry the eluate by passing it through anhydrous sodium sulfate. Concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters are provided as a starting point and may require optimization for your specific instrumentation and application.
Table 1: GC-MS Parameters
Parameter
Setting
Gas Chromatograph
Agilent 8890 GC or equivalent
Mass Spectrometer
Agilent 5977B MSD or equivalent
GC Column
DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas
Helium at a constant flow of 1.2 mL/min
Injector Temperature
250 °C
Injection Volume
1 µL
Injection Mode
Splitless
Oven Temperature Program
Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature
280 °C
Ion Source Temperature
230 °C
Quadrupole Temperature
150 °C
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Selected Ion Monitoring (SIM)
Table 2: Selected Ion Monitoring (SIM) Parameters
Analyte
Quantifier Ion (m/z)
Qualifier Ion 1 (m/z)
Qualifier Ion 2 (m/z)
Ethyl 4-hydroxyhexanoate
117
88
71
Ethyl 4-hydroxyhexanoate-d₅
122
93
71
Note: The selection of ions should be confirmed by analyzing the mass spectra of the pure standards. The quantifier ion should be a prominent and specific fragment, while qualifier ions provide additional confirmation of the analyte's identity.
Data Analysis and Quantification
The concentration of ethyl 4-hydroxyhexanoate in the sample is calculated using the following formula:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)
Where:
Area of Analyte: The peak area of the quantifier ion for ethyl 4-hydroxyhexanoate.
Area of IS: The peak area of the quantifier ion for ethyl 4-hydroxyhexanoate-d₅.
Concentration of IS: The known concentration of the internal standard added to the sample.
Response Factor (RF): Determined from the slope of the calibration curve, which is a plot of the area ratio (Analyte/IS) versus the concentration ratio (Analyte/IS).
Method Validation
To ensure the reliability and accuracy of the analytical results, the method should be validated according to established guidelines (e.g., ICH, FDA).[5][6][7] Key validation parameters include:
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.99 is typically desired.[6][7]
Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments. Recoveries between 80-120% are generally acceptable.[6][8]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should typically be <15%.[6][8]
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Workflow and Pathway Visualization
The overall workflow of the SIDA method for ethyl 4-hydroxyhexanoate analysis is depicted in the following diagram:
Caption: SIDA-GC-MS workflow for ethyl 4-hydroxyhexanoate.
Conclusion
The Stable Isotope Dilution Assay (SIDA) combined with GC-MS provides a highly accurate, precise, and robust method for the quantification of ethyl 4-hydroxyhexanoate in complex matrices. The use of a deuterated internal standard effectively compensates for variations in sample preparation and instrumental analysis, leading to reliable and defensible data. This application note serves as a comprehensive guide for implementing this powerful analytical technique in research and quality control laboratories.
References
Cheméo. (n.d.). ethyl 4-hydroxyhexanoate. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-hydroxyhexanoate. Retrieved from [Link]
Center for Forensic Science Research & Education. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples. Retrieved from [Link]
Zhao, Y., et al. (2022). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 11(3), 443.
Dennis, M. J., et al. (1993). Stable Isotope Dilution GC/MS for the Quantification of Food Contaminants. Food Additives and Contaminants, 10(3), 231-239.
Kus, K., et al. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 26(16), 4933.
Brewing Science. (2025). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]
Frontiers in Chemistry. (2020). Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Agritech Researchers, and Natural Product Scientists
Methodology: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Executive Summary
The accurate determination of fruit ripeness is critical for optimizing harvest timing, post-harvest storage, and flavor consistency in the food and beverage industry. While traditional metrics like the °Brix/titratable acidity ratio provide a macroscopic view of maturity, metabolomic profiling of volatile organic compounds (VOCs) offers a highly specific, molecular-level assessment.
Ethyl 4-hydroxyhexanoate has emerged as a critical volatile biomarker in tropical fruits, particularly in Ananas comosus (pineapple) [1]. As a secondary metabolite, its concentration correlates directly with the terminal stages of the ripening process. This application note details a self-validating, highly reproducible HS-SPME-GC-MS protocol for the absolute quantification of ethyl 4-hydroxyhexanoate, utilizing a Stable Isotope Dilution Assay (SIDA) to ensure rigorous data integrity.
Mechanistic Rationale & Biosynthetic Grounding
To utilize a molecule as a biomarker, one must understand its origin. Ethyl 4-hydroxyhexanoate is an ester synthesized during the climacteric and non-climacteric ripening phases of fruit development.
The biosynthesis of this biomarker is driven by the enzymatic esterification of acyl-CoA derivatives and alcohol precursors. Specifically, fatty acid precursors undergo
β
-oxidation and hydroxylation to form 4-hydroxyhexanoyl-CoA. Concurrently, amino acid and carbohydrate metabolism generate ethanol. The terminal step is catalyzed by Alcohol Acyltransferases (AATs) , which couple the acyl-CoA and the alcohol to form the volatile ester [2, 3].
Because AAT expression and substrate availability upregulate significantly as the fruit transitions from mature to ripe, tracking ethyl 4-hydroxyhexanoate provides a direct molecular readout of the fruit's enzymatic ripening machinery.
Biosynthetic pathway of ethyl 4-hydroxyhexanoate during fruit ripening.
Analytical Workflow & Causality
The extraction and quantification of trace volatile esters require strict control over matrix effects and enzymatic artifacts. The workflow below is designed as a self-validating system :
Enzyme Quenching: Fruit tissue disruption releases endogenous esterases and lipoxygenases, which can artificially alter the VOC profile within seconds. We utilize saturated Sodium Chloride (NaCl) to immediately denature these enzymes.
Salting-Out Effect: The saturated NaCl also decreases the solubility of polar organic compounds in the aqueous phase, thermodynamically driving ethyl 4-hydroxyhexanoate into the headspace.
Stable Isotope Dilution Assay (SIDA): By spiking the sample with a stable isotopologue (e.g.,
2H5
-ethyl 4-hydroxyhexanoate) prior to extraction, any variations in SPME fiber efficiency or matrix suppression are mathematically canceled out during MS quantification [1].
HS-SPME-GC-MS analytical workflow for volatile biomarker quantification.
Step-by-Step Experimental Protocol
Sample Preparation
Cryogenic Milling: Flash-freeze 50 g of representative fruit tissue (e.g., pineapple pulp) in liquid nitrogen to halt all metabolic activity. Mill to a fine powder using a cryogenic grinder.
Matrix Assembly: Transfer 5.0 g of the frozen powder into a 20 mL headspace vial containing 5 mL of saturated NaCl solution (pre-chilled to 4°C).
Internal Standard Addition: Spike the homogenate with 10 µL of
2H5
-ethyl 4-hydroxyhexanoate solution (10 mg/L in methanol).
Sealing: Immediately seal the vial with a PTFE/silicone septum cap. Vortex for 30 seconds to ensure homogeneous mixing.
HS-SPME Extraction
Fiber Selection: Use a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. Rationale: This tri-phase fiber provides optimal trapping capacity for both low-molecular-weight polar alcohols and mid-weight esters.
Incubation & Extraction: Incubate the vial at 40°C for 15 minutes with agitation (250 rpm) to reach liquid-gas equilibrium. Expose the SPME fiber to the headspace for exactly 30 minutes at 40°C. Rationale: 40°C is the thermal "sweet spot"; it is warm enough to volatilize the ester but low enough to prevent the thermal degradation of delicate hydroxy-esters [4].
GC-MS Analysis
Desorption: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
Column: DB-Wax (30 m × 0.25 mm ID × 0.25 µm film thickness). Rationale: Polyethylene glycol (PEG) stationary phases provide superior resolution and peak symmetry for polar molecules containing hydroxyl groups.
Oven Program: 40°C (hold 2 min)
→
ramp at 5°C/min to 150°C
→
ramp at 10°C/min to 240°C (hold 5 min).
Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) mode targeting the base peak and molecular ions for ethyl 4-hydroxyhexanoate (e.g., m/z 88, 115) and its deuterated counterpart to maximize signal-to-noise ratio.
Quantitative Data Presentation
The following table summarizes the expected quantitative profile of ethyl 4-hydroxyhexanoate across different ripening stages of Ananas comosus (MD2 Cultivar), demonstrating its efficacy as a biomarker compared to traditional physicochemical metrics.
Ripeness Stage
Phenotypic Description
°Brix / Acid Ratio
Ethyl 4-hydroxyhexanoate (
μ
g/kg)
Sensory Aroma Profile
Unripe
Green peel, firm flesh
< 15
Not Detected
Green, acidic, astringent
Mature-Green
Breaking color (10% yellow)
15 - 20
12.4 ± 2.1
Mildly fruity, tart
Ripe
50-80% yellow peel
25 - 35
145.8 ± 11.5
Sweet, tropical, pineapple-like
Overripe
>90% yellow/brown, soft
> 40
310.2 ± 24.7
Fermented, heavy ester, caramel
Data Interpretation: The exponential increase of ethyl 4-hydroxyhexanoate from the mature-green to the ripe stage confirms its utility as a high-sensitivity biomarker for AAT enzymatic activity. Levels exceeding 300
μ
g/kg strongly correlate with over-ripening and the onset of fermentation pathways.
Conclusion
Ethyl 4-hydroxyhexanoate serves as a robust, highly specific volatile biomarker for evaluating the ripeness and sensory quality of tropical fruits. By employing a rigorous HS-SPME-GC-MS protocol grounded in Stable Isotope Dilution Assay (SIDA) methodology, researchers can bypass the matrix interferences inherent to complex fruit tissues. This self-validating approach ensures that the quantified biomarker levels reflect true biological variance rather than analytical artifacts, providing actionable data for agricultural screening and flavor chemistry development.
References
Tropical Fruit Flavour: Identifying Key Aroma Compounds that Underpin Sensory Quality Traits
Department of Agriculture and Fisheries, Queensland Government
URL:[Link]
Assessment of Volatile Characteristics of Okinawan Pineapple Breeding Lines by Gas-Chromatography–Mass-Spectrometry-Based Electronic Nose Profiling and Odor Activity Value Calculation
MDPI - Molecules
URL: [Link]
Advances in Fruit Aroma Volatile Research
National Institutes of Health (NIH) / PMC
URL:[Link]
Internal quality profile and influence of packaging conditions on fresh-cut pineapple
TDX (Tesis Doctorals en Xarxa)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting GC-MS Peak Resolution for Ethyl 4-Hydroxyhexanoate
Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing chromatographic challenges with ethyl 4-hydroxyhexanoate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing chromatographic challenges with ethyl 4-hydroxyhexanoate . Because this molecule contains both an ester linkage and a free secondary hydroxyl (-OH) group, it presents specific thermodynamic and hardware-interaction challenges during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Below, you will find a diagnostic workflow, in-depth troubleshooting FAQs, self-validating experimental protocols, and a breakdown of how to manipulate GC parameters to achieve baseline resolution.
Diagnostic Workflow
Troubleshooting workflow for resolving ethyl 4-hydroxyhexanoate GC-MS peak tailing and co-elution.
Q1: Why does ethyl 4-hydroxyhexanoate exhibit severe peak tailing and poor resolution?
A: The root cause is the molecule's secondary hydroxyl (-OH) group. Hydroxyl groups are highly polar and act as strong hydrogen bond donors and acceptors. When vaporized in the GC inlet or passing through the column, the active hydrogen interacts with free silanol groups on the quartz liner or the stationary phase. This reversible adsorption causes a fraction of the analyte molecules to lag behind the main band. This non-ideal thermodynamic behavior manifests as peak tailing, which broadens the peak base and destroys chromatographic resolution from closely eluting matrix components or isomers[1].
Q2: How do I eliminate hydroxyl-induced peak tailing for this analyte?
A: The most robust and field-proven solution is chemical derivatization—specifically, silylation. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group via a nucleophilic attack (SN2) mechanism. Masking this polar group dramatically 2[2].
Alternatively, if you require a derivative that is less sensitive to moisture, you can use MTBSTFA to form tert-butyl dimethylsilyl (TBDMS) derivatives. TBDMS derivatives are highly stable and produce characteristic mass fragmentation patterns (e.g., a dominant[M-57]+ ion), which enhances MS identification specificity[3].
Q3: What is the standard protocol for BSTFA derivatization of ethyl 4-hydroxyhexanoate?
A: Below is a self-validating, step-by-step methodology for silylation.
Step-by-Step Methodology:
Sample Drying (Critical): Ensure the lipid/ester extract is completely anhydrous. Silylation reagents react preferentially with water; any residual moisture will quench the reaction and degrade the reagent[1]. Dry the sample under a gentle stream of nitrogen.
Reagent Addition: Add 100–200 µL of BSTFA + 1% TMCS to 1–5 mg of the dried sample in a 2 mL glass reaction vial[2].
Solvent Addition: Add 50 µL of anhydrous pyridine. Pyridine acts not only as a solvent but also as an acid scavenger that drives the reaction forward[1]. (Self-Validation Check: If the sample readily dissolves upon adding the reagent/solvent, it is a strong visual indicator that the derivatization is proceeding efficiently).
Incubation: Tightly cap the vial with a PTFE-lined septum and heat in a block at 60–80°C for 30–60 minutes[2].
Cooling and Injection: Allow the vial to cool to room temperature before opening to prevent the loss of volatile derivatives. Inject 1 µL directly into the GC-MS[2]. (Self-Validation Check: Monitor the MS for the m/z 73 ion, which is characteristic of the TMS group, to confirm successful derivatization).
Q4: My sample is derivatized, but resolution from matrix interferences is still poor. What GC parameters should I adjust?
A: If tailing or co-elution persists post-derivatization, the issue lies in the GC flow path hardware or the thermodynamic parameters of your method. Address the following:
Hardware Maintenance (Active Sites): The GC inlet is a primary source of peak distortion. Replace the inlet liner with a new, deactivated liner to prevent active site adsorption. Additionally, inspect and cleanly trim the first 10-20 cm of the GC column at a 90° angle to remove non-volatile matrix buildup[4].
Injection Mode: Switch from a splitless to a split injection (e.g., 10:1 to 50:1). Split injection reduces the amount of sample and derivatization reagent entering the column. This prevents column overload (which causes peak fronting) and 5[5].
Capacity Factor (Temperature): Resolution is heavily dependent on the capacity factor (
k′
), which dictates how long the analyte interacts with the stationary phase. Lowering the initial oven temperature or decreasing the temperature ramp rate increases
k′
. As a general rule of thumb,6, significantly enhancing resolution[6].
Column Dimensions (Efficiency): If thermodynamic adjustments fail, increase the theoretical plate count by using a longer column (e.g., moving from 30 m to 60 m) or a narrower internal diameter (e.g., 0.25 mm to 0.18 mm). A longer, narrower column yields6[6].
Quantitative Data Presentation: Parameter Optimization Summary
Use the following table to quickly identify which parameter to adjust based on the specific peak distortion observed in your chromatogram.
Parameter Adjustment
Mechanistic Effect
Impact on Ethyl 4-hydroxyhexanoate Resolution
Silylation (BSTFA/TMCS)
Replaces active -OH hydrogen with non-polar TMS group
Eliminates severe tailing; prevents irreversible column adsorption.
Split Injection (e.g., 20:1)
Reduces total sample mass introduced to the column
preventing thermal degradation of ethyl 4-hydroxyhexanoate during gas chromatography
Technical Support Center: Preventing Thermal Degradation of Ethyl 4-Hydroxyhexanoate in GC Analysis Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers st...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Preventing Thermal Degradation of Ethyl 4-Hydroxyhexanoate in GC Analysis
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantification of 4-hydroxy esters. A common, yet highly disruptive issue in drug development and metabolomics is the thermal instability of these compounds during Gas Chromatography (GC) analysis.
This guide is designed to provide you with the mechanistic understanding and field-proven protocols necessary to prevent the thermal degradation of ethyl 4-hydroxyhexanoate, ensuring high-fidelity analytical results.
Part 1: Mechanistic Insight – The "Why" Behind the Degradation
To solve an analytical artifact, we must first understand the chemical causality. Ethyl 4-hydroxyhexanoate contains two reactive functional groups: a secondary hydroxyl group (-OH) at the C4 position and an ethyl ester group.
When this molecule is injected into a standard split/splitless GC inlet heated to typical vaporization temperatures (250°C – 300°C), it undergoes a rapid, heat-catalyzed intramolecular transesterification. The heat provides the activation energy for the C4 hydroxyl oxygen to act as a nucleophile and attack the ester's carbonyl carbon. The ethoxy group departs as ethanol, resulting in the formation of a thermodynamically stable five-membered ring: γ
-hexalactone (also known as
γ
-caprolactone)[1].
If you do not intervene, you are not measuring your target analyte; you are measuring its thermal degradation artifact.
Thermal degradation pathway of ethyl 4-hydroxyhexanoate in GC.
Part 2: Troubleshooting FAQs & Diagnostic Guide
Q: Why am I seeing a massive peak for
γ
-hexalactone and missing my ethyl 4-hydroxyhexanoate peak entirely?A: This is the classic signature of inlet-driven thermal degradation. The flash-vaporization environment of a standard GC inlet provides excessive thermal energy, driving the lactonization reaction to near completion before the sample even reaches the capillary column.
Q: How do I choose between chemical derivatization and changing my injection hardware?A: Your choice depends on your sample matrix and available instrumentation. If you are analyzing a complex matrix (e.g., biological fluids, crude reaction mixtures), chemical derivatization (silylation) is preferred because it protects the analyte and improves peak shape while tolerating matrix impurities[2]. If you have a highly purified sample and access to a Cold On-Column (COC) inlet, COC is the most elegant solution as it avoids chemical alteration entirely[3].
Q: What is the best derivatization strategy for 4-hydroxy esters?A: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) is the gold standard[4]. The TMCS acts as a crucial catalyst to overcome the steric hindrance of the secondary hydroxyl group at the C4 position[2].
Q: Can I just lower my split/splitless inlet temperature to 150°C?A: While lowering the inlet temperature reduces lactonization, it rarely eliminates it. Furthermore, an inlet temperature that is too low will cause poor vaporization of your solvent and heavier matrix components, leading to severe peak broadening, split-peak artifacts, and rapid column contamination.
Part 3: Standard Operating Protocols (SOPs)
To preserve scientific integrity, every protocol must be a self-validating system. Below are the two definitive methods for analyzing ethyl 4-hydroxyhexanoate.
Protocol A: Silylation via BSTFA + 1% TMCS
Causality: Reacting the analyte with BSTFA replaces the nucleophilic hydrogen on the C4 hydroxyl with a bulky, electron-withdrawing trimethylsilyl (TMS) group. This eliminates the nucleophilicity of the oxygen and introduces steric bulk, completely preventing the intramolecular attack on the carbonyl[4].
Step-by-Step Methodology:
Sample Preparation: Transfer your sample extract (containing 1–100 µg of analyte) into a glass GC autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity nitrogen. Critical: Water actively destroys BSTFA; the sample must be strictly anhydrous[2].
Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS to the dried residue. Add 10 µL of anhydrous pyridine. The pyridine acts as an acid scavenger and basic catalyst, significantly accelerating the reaction for sterically hindered secondary alcohols.
Incubation: Tightly cap the vial with a PTFE-lined septum. Heat the vial in a dry block at 65°C for 30 minutes to drive the reaction to completion.
Cooling and Injection: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC (Split/Splitless inlet at 250°C is now safe to use).
Self-Validation Step: Always run an underivatized standard alongside your derivatized batch. The underivatized standard should show the
γ
-hexalactone artifact, while your derivatized sample must show only the heavier TMS-ether derivative, confirming the protective mechanism worked.
Protocol B: Cold On-Column (COC) Injection
Causality: COC bypasses the hot vaporization chamber entirely. The liquid sample is deposited directly inside the capillary column at a temperature below the solvent's boiling point. The GC oven is then slowly temperature-programmed to volatilize the analyte gently, preventing thermal shock[5].
Step-by-Step Methodology:
Hardware Setup: Install a Cold On-Column inlet. Equip the GC column with a deactivated fused-silica retention gap (typically 1–2 meters) to handle the liquid solvent expansion and protect the analytical column from non-volatile matrix deposition.
Syringe Selection: Use a specialized COC syringe with a fused-silica or ultra-fine stainless steel needle capable of fitting inside the retention gap (e.g., 0.53 mm or 0.32 mm ID).
Temperature Programming: Set the initial GC oven and COC inlet temperature to 10°C below the boiling point of your injection solvent (e.g., 58°C for hexane).
Injection: Inject 1.0 µL of the sample.
Oven Ramp: Hold the initial temperature for 1 minute to allow solvent focusing, then ramp the oven at 10°C/min to your final temperature. The analyte will elute intact without thermal degradation[6].
Decision matrix for selecting the appropriate GC analytical workflow.
Part 4: Quantitative Data Comparison
To assist in workflow selection, the following table summarizes the expected performance metrics of each technique when analyzing ethyl 4-hydroxyhexanoate.
Injection Technique
Inlet Temperature
Derivatization Required
Intact Analyte Recovery (%)
Artifact Lactone Formation (%)
Matrix Tolerance
Standard Split/Splitless
250°C
No
< 10%
> 90%
High
Silylation (BSTFA + TMCS)
250°C
Yes
> 98%
< 1%
High
Cold On-Column (COC)
Track Oven (e.g., 60°C)
No
> 95%
< 2%
Low
Note: While COC provides excellent recovery without the need for hazardous derivatization reagents, its low matrix tolerance means that dirty samples will rapidly degrade the retention gap, requiring frequent maintenance.
References
Yeast Metabolome Database. "gamma-Hexalactone". YMDB. Available at:[Link]
Drawell Analytical. "Exploring Sample Injection System in Gas Chromatography: Crucial Functions, Key Components and Various Techniques". Drawell. Available at:[Link]
Agilent Technologies. "GC Inlets An Introduction". Agilent. Available at:[Link]
California Institute of Technology (CalTech GPS). "Preparation of TMS Derivatives for GC/MS". CalTech. Available at:[Link]
Technical Support Center: Calibration Curve Optimization for Ethyl 4-Hydroxyhexanoate Stable Isotope Assays
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of ethyl 4-hydroxyhexanoate using stable isotope dilution mass spectrometry as...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of ethyl 4-hydroxyhexanoate using stable isotope dilution mass spectrometry assays. The following sections provide in-depth troubleshooting advice and frequently asked questions to ensure the development of robust, accurate, and reliable bioanalytical methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges that may arise during the optimization of your calibration curve for ethyl 4-hydroxyhexanoate analysis. Each issue is presented in a question-and-answer format, providing not only a solution but also the underlying scientific rationale.
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
Q: My calibration curve for ethyl 4-hydroxyhexanoate is showing poor linearity. What are the potential causes and how can I rectify this?
A: Poor linearity is a common hurdle in LC-MS/MS assay development and can stem from several factors. A systematic approach is necessary to diagnose and resolve the issue.
Potential Causes & Corrective Actions:
Inappropriate Calibration Range: The selected concentration range may extend beyond the linear dynamic range of the instrument.
Solution: Narrow the calibration range. If a wide dynamic range is necessary, consider using a weighted linear regression (e.g., 1/x or 1/x²) or a non-linear regression model, such as a quadratic fit. Regulatory guidelines, such as those from the FDA and EMA, provide acceptance criteria for different regression models.[1][2]
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the response.
Solution: Dilute the upper limit of quantification (ULOQ) standard and reassess the linearity. If saturation is confirmed, the ULOQ should be lowered to a concentration that falls within the linear response range of the detector.
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of ethyl 4-hydroxyhexanoate, leading to a non-linear response.[3]
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[4] Additionally, optimizing the chromatographic separation to resolve the analyte from matrix interferences is crucial.
Suboptimal Internal Standard (IS) Performance: If the stable isotope-labeled internal standard (SIL-IS) does not behave identically to the analyte during extraction and ionization, it may not adequately compensate for variability.
Solution: Ensure the SIL-IS is of high isotopic purity and is added at a consistent concentration across all samples and standards. The concentration of the IS should be sufficient to provide a strong signal without saturating the detector.
Issue 2: High Variability in Quality Control (QC) Samples
Q: My QC samples are showing high coefficients of variation (%CV), exceeding the typical acceptance criteria of <15%. What should I investigate?
A: High variability in QC samples points to a lack of precision in the assay. This can be due to inconsistencies in sample processing or instrumental performance.
Potential Causes & Corrective Actions:
Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction or SPE, can introduce variability.
Solution: Automate sample preparation where possible. If manual, ensure consistent timing, vortexing, and solvent additions. Prepare a larger batch of a single QC level and analyze multiple replicates to assess the variability of the sample preparation process itself.
Analyte Instability: Ethyl 4-hydroxyhexanoate, as an ester, may be susceptible to enzymatic or chemical hydrolysis during sample storage or processing.
Solution: Conduct thorough stability assessments, including freeze-thaw, short-term benchtop, and long-term storage stability. If instability is observed, consider adding enzyme inhibitors or adjusting the pH of the sample matrix.
Instrumental Drift: Fluctuations in the LC-MS/MS system's performance over the course of an analytical run can lead to variability.
Solution: Ensure the LC-MS/MS system is properly equilibrated before starting the run. Inject system suitability samples (a mid-concentration standard) at the beginning and throughout the run to monitor for any drift in response or retention time.
Endogenous Levels of the Analyte: If ethyl 4-hydroxyhexanoate is an endogenous compound, the inherent biological variability can contribute to the overall assay variability.
Solution: When preparing QCs in a biological matrix, the endogenous concentration must be determined and accounted for. The added concentration should be significantly higher than the endogenous level to minimize the impact of its natural variation.[5][6][7]
Issue 3: Significant Matrix Effects Observed
Q: How do I confirm the presence of matrix effects in my assay for ethyl 4-hydroxyhexanoate, and what are the best strategies to mitigate them?
A: Matrix effects, the alteration of ionization efficiency due to co-eluting matrix components, are a significant challenge in bioanalysis.[3] For a hydroxylated fatty acid ester like ethyl 4-hydroxyhexanoate, endogenous lipids are a likely source of interference.
Confirmation and Mitigation Strategies:
Post-Extraction Spike Experiment: This is a quantitative assessment of matrix effects.
Extract blank biological matrix from at least six different sources.
Spike the extracted matrix with the analyte and IS at a known concentration (e.g., a mid-QC level).
Prepare a corresponding standard in a clean solvent at the same concentration.
Compare the analyte/IS peak area ratio in the post-spiked matrix samples to that in the clean solvent. A significant difference indicates the presence of matrix effects.
Mitigation Strategies:
Improved Sample Cleanup: As mentioned previously, transitioning from protein precipitation to a more selective technique like SPE can significantly reduce matrix effects by removing interfering phospholipids and other endogenous compounds.[4]
Chromatographic Optimization: Adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a phenyl-hexyl column for potential pi-pi interactions) can help resolve ethyl 4-hydroxyhexanoate from co-eluting interferences.
Use of a Stable Isotope-Labeled Internal Standard: A high-quality SIL-IS is the most effective tool to compensate for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte.[1]
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for a quantitative assay of ethyl 4-hydroxyhexanoate?
A stable isotope-labeled (SIL) version of ethyl 4-hydroxyhexanoate (e.g., with deuterium or ¹³C labels) is the gold standard internal standard.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it co-elutes chromatographically and experiences the same extraction recovery and matrix effects. If a custom synthesis of a SIL-IS for ethyl 4-hydroxyhexanoate is not feasible, a structurally similar hydroxy fatty acid ester with a different alkyl chain length could be considered, but this would require more extensive validation to ensure it adequately tracks the analyte.
Q2: My analyte, ethyl 4-hydroxyhexanoate, may be present endogenously. How does this affect my calibration curve preparation?
The presence of an endogenous analyte requires a different approach to calibration curve preparation, as a truly "blank" matrix is not available.[5][6][7] There are two primary strategies:
Surrogate Matrix: Prepare the calibration standards in a matrix that is free of the analyte but has similar properties to the study matrix (e.g., a buffer solution with bovine serum albumin or stripped plasma). QC samples, however, should still be prepared in the authentic biological matrix to accurately assess precision and accuracy.
Background Subtraction: Prepare calibration standards by spiking known concentrations of the analyte into the authentic biological matrix. The instrument response will be a combination of the endogenous level and the spiked amount. A linear regression of the added concentration versus the instrument response will have a y-intercept that corresponds to the endogenous concentration in the blank matrix. This value can then be subtracted from the measured concentrations in the study samples.
Q3: What are the key mass spectrometry parameters to optimize for ethyl 4-hydroxyhexanoate?
Ionization Mode: Given the ester and hydroxyl functionalities, both positive and negative electrospray ionization (ESI) modes should be evaluated. In positive mode, you would typically monitor for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺. In negative mode, you might observe the deprotonated molecule [M-H]⁻.
Precursor and Product Ions: The precursor ion will be the mass-to-charge ratio (m/z) of the parent molecule (or its adduct). Product ions for Multiple Reaction Monitoring (MRM) are generated by collision-induced dissociation (CID) of the precursor ion. For an ester like ethyl 4-hydroxyhexanoate, characteristic fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃) or cleavage adjacent to the hydroxyl group.[8][9] It is essential to perform infusion experiments with a pure standard to identify the most stable and intense precursor-to-product ion transitions.
Q4: What type of sample preparation is recommended for ethyl 4-hydroxyhexanoate from plasma?
For hydroxylated fatty acid esters in plasma, a robust sample preparation method is crucial to remove abundant lipids and proteins. While protein precipitation is a simple first step, it often results in significant matrix effects. A more effective approach is Solid-Phase Extraction (SPE) .[4] A silica-based or a mixed-mode SPE sorbent can be used to selectively retain and then elute the more polar ethyl 4-hydroxyhexanoate, while washing away less polar interfering lipids.
Experimental Protocols & Data Presentation
Table 1: Acceptance Criteria for Calibration Curve Validation
Parameter
Acceptance Criteria
Correlation Coefficient (r²)
≥ 0.99
Calibration Standard Accuracy
Within ±15% of nominal concentration (±20% at the LLOQ)
Number of Standards
At least 75% of non-zero standards must meet accuracy criteria
This table is based on general bioanalytical method validation guidelines from the FDA and EMA.[1][2]
Protocol: Preparation of Calibration Curve Standards in a Surrogate Matrix
Prepare a stock solution of ethyl 4-hydroxyhexanoate in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
Create a series of working standard solutions by serially diluting the stock solution to cover the desired calibration range.
Prepare the surrogate matrix: A common surrogate matrix is a phosphate-buffered saline (PBS) solution containing 4% bovine serum albumin (BSA).
Spike the standards: For each calibration level, add a small volume (e.g., 10 µL) of the corresponding working standard solution to a larger volume (e.g., 190 µL) of the surrogate matrix.
Add the internal standard: Add a consistent amount of the SIL-IS working solution to each calibration standard.
Process the samples: Subject the prepared calibration standards to the same extraction procedure as the unknown samples.
Visualizations
Experimental Workflow for Calibration Curve Preparation
Caption: Workflow for preparing calibration curve standards.
Troubleshooting Logic for Poor Linearity
Caption: Decision tree for troubleshooting poor linearity.
References
A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). (n.d.). PMC. [Link]
BA Considerations for Endogenous Drug Products. (2022, August 23). BioPharma Services. [Link]
Sensitive Analysis of Fatty Acid Esters of Hydroxy Fatty Acids in Biological Lipid Extracts by Shotgun Lipidomics After One-Step Derivatization. (n.d.). Advion Interchim Scientific. [Link]
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020, July 22). PubMed. [Link]
Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. (2018, September 1). PubMed. [Link]
Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA. [Link]
Comprehensive Screening and Identification of Fatty Acid Esters of Hydroxy Fatty Acids in Plant Tissues by Chemical Isotope Labeling-Assisted Liquid Chromatography–Mass Spectrometry. (2018, July 27). ACS Publications. [Link]
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020, July 22). PMC. [Link]
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
Comparative Aroma Profiling and Analytical Methodologies: Ethyl 4-Hydroxyhexanoate vs. Ethyl 4-Hydroxyoctanoate
In the complex landscape of flavor chemistry and pharmaceutical formulation, volatile hydroxy esters play a pivotal role in creating authentic, consumer-pleasing sensory experiences. Among these, ethyl 4-hydroxyhexanoate...
Author: BenchChem Technical Support Team. Date: April 2026
In the complex landscape of flavor chemistry and pharmaceutical formulation, volatile hydroxy esters play a pivotal role in creating authentic, consumer-pleasing sensory experiences. Among these, ethyl 4-hydroxyhexanoate and ethyl 4-hydroxyoctanoate are critical character-impact compounds, predominantly recognized for their contribution to the vibrant, tropical aroma of pineapple (Ananas comosus)[1],[2].
For researchers, flavor chemists, and drug development professionals seeking to mask bitter active pharmaceutical ingredients (APIs) or formulate tropical profiles, understanding the physicochemical differences, sensory thresholds, and analytical behaviors of these two esters is essential. This guide provides an objective, data-driven comparison of their performance, supported by self-validating experimental protocols and mechanistic insights.
Chemical Causality: Structure, Volatility, and Lactonization
The sensory differences between ethyl 4-hydroxyhexanoate and ethyl 4-hydroxyoctanoate are directly dictated by their structural causality—specifically, the length of their carbon backbone[3],[4].
Ethyl 4-hydroxyhexanoate (C8H16O3): Featuring a shorter six-carbon parent chain, this compound has a lower molecular weight and higher volatility. It partitions readily into the headspace, striking the olfactory epithelium quickly to deliver sharp, bright "top notes."
Ethyl 4-hydroxyoctanoate (C10H20O3): With an eight-carbon parent chain, the increased hydrophobicity (higher LogP) and molecular weight lower its vapor pressure. It acts as a "middle/base note," lingering longer in the sensory matrix and interacting with hydrophobic binding pockets in olfactory receptors to produce creamier, heavier aromas.
The Lactonization Equilibrium
A critical factor when working with 4-hydroxy esters is their thermodynamic instability in acidic environments. In aqueous solutions with a pH < 4.0 (common in fruit matrices and oral syrups), these open-chain esters undergo spontaneous intramolecular esterification to form their corresponding
γ
-lactones (
γ
-hexalactone and
γ
-octalactone). Formulation scientists must account for this equilibrium, as the shift from ester to lactone alters the aroma profile from "fresh/fruity" to "baked/peachy."
Quantitative Aroma Profiles
The table below synthesizes the physicochemical properties and sensory descriptors of both compounds, drawing from established flavor databases and[5],[6].
To ensure trustworthiness and prevent the artifactual conversion of hydroxy esters into lactones during analysis, the following self-validating extraction and quantification protocol is recommended.
Objective: To accurately quantify ethyl 4-hydroxyhexanoate and ethyl 4-hydroxyoctanoate from a complex matrix (e.g., pineapple tissue) while preserving their open-chain ester structural integrity.
Step-by-Step Methodology:
Cryogenic Quenching: Flash-freeze 50g of the sample matrix using liquid nitrogen, then mill it into a fine powder. Causality: This halts endogenous esterase activity that would otherwise artificially alter ester concentrations post-harvest.
pH Stabilization: Homogenize the milled tissue in 100 mL of a 0.1 M phosphate buffer adjusted to pH 7.0. Causality: Neutralizing the acidic fruit matrix prevents the acid-catalyzed cyclization of the target hydroxy esters into
γ
-lactones.
Isotope Spiking (SIDA): Add 10 µL of deuterium-labeled internal standards (e.g.,
d5
-ethyl 4-hydroxyhexanoate) to the homogenate. This corrects for matrix suppression and variations in fiber adsorption.
HS-SPME Extraction: Transfer 10 mL of the buffered sample to a 20 mL headspace vial. Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace at 40°C for 30 minutes. Causality: This specific tri-phase fiber provides optimal recovery for semi-volatile, polar oxygenated compounds without requiring excessive heat that could degrade the analytes.
GC-MS/O Analysis: Desorb the fiber in the GC inlet at 250°C for 5 minutes. Separate the analytes using a polar capillary column (e.g., DB-Wax) to properly resolve the hydroxyl groups[5]. Route the column effluent through a 1:1 splitter, directing half to the Mass Spectrometer (for structural confirmation) and half to the Olfactory Detection Port (for time-intensity sensory evaluation by trained panelists).
Analytical workflow for the extraction and GC-MS/O evaluation of volatile hydroxy esters.
Mechanistic Pathway: Olfactory Signal Transduction
The physiological perception of these two esters—and the reason a mere two-carbon difference shifts the aroma from "fresh pineapple" to "waxy coconut"—lies in their interaction with the .
When ethyl 4-hydroxyhexanoate or ethyl 4-hydroxyoctanoate partitions into the olfactory mucus, it acts as a ligand for specific G-protein coupled receptors (GPCRs). The longer hydrophobic tail of the octanoate derivative allows it to bind to a different subset of ORs tuned for heavier lactonic/waxy molecules.
Upon binding, the receptor undergoes a conformational change, activating the
Golf
protein. The alpha subunit of
Golf
stimulates Adenylyl Cyclase 3 (AC3), which rapidly converts ATP into cyclic AMP (cAMP). This intracellular secondary messenger binds to Cyclic Nucleotide-Gated (CNG) ion channels, causing an influx of
Ca2+
and
Na+
. The resulting membrane depolarization fires an action potential through the olfactory bulb to the brain, registering the distinct tropical sensory descriptors.
Signal transduction pathway detailing the olfactory perception of volatile ester compounds.
Conclusion & Formulation Strategy
For product development, the choice between ethyl 4-hydroxyhexanoate and ethyl 4-hydroxyoctanoate depends on the desired sensory impact and the physical state of the matrix.
Use ethyl 4-hydroxyhexanoate when a formulation requires an immediate, bright, and juicy tropical impact (e.g., fast-dissolving oral films or clear beverages).
Use ethyl 4-hydroxyoctanoate to build body, creaminess, and a lingering coconut/tropical finish, which is highly effective for masking harsh, lingering metallic or bitter notes in pediatric suspensions.
Always buffer aqueous formulations above pH 4.5 if the open-chain ester profile is desired, or intentionally drop the pH if the goal is to drive the equilibrium toward the heavier
γ
-lactone profile.
References
Umano, R.P., Hagi, Y., Nakahara, K., Shoji, A., & Shibamoto, T. (1992). Volatile constituents of green and ripened pineapple (Ananas comosus [L.] Merr.). Journal of Agricultural and Food Chemistry, 40(4), 599-603. URL:[Link]
Steingass, C. B., et al. (2015). Pineapple (Ananas comosus [L.] Merr.) aroma: A review. Food Chemistry. URL:[Link]
The Good Scents Company. (2024). Ethyl 4-hydroxyoctanoate. URL:[Link]
Montero Calderón, M. (2009). Internal quality profile and influence of packaging conditions on fresh-cut pineapple. Tesis Doctorals en Xarxa (TDX). URL:[Link]
Analytical Comparison Guide: Validating GC-MS Methodologies for Trace Detection of Ethyl 4-Hydroxyhexanoate
Introduction to the Analytical Challenge As a Senior Application Scientist, I frequently encounter the challenge of quantifying trace-level volatile organic compounds (VOCs) in complex biological and food matrices. Ethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Analytical Challenge
As a Senior Application Scientist, I frequently encounter the challenge of quantifying trace-level volatile organic compounds (VOCs) in complex biological and food matrices. Ethyl 4-hydroxyhexanoate (CAS 101853-50-3) is a critical aroma-active hydroxy ester responsible for the sweet, tropical, and pineapple-like sensory notes in fruits, wines, and fermented vinegars[1],[2].
However, its moderate polarity (logP ~1.10)[3] and low sensory threshold present significant analytical hurdles, particularly when co-extracted with high concentrations of ethanol, sugars, or organic acids. This guide objectively compares the performance of optimized Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS against traditional alternatives, providing a self-validating protocol for robust quantification.
Methodological Comparison: HS-SPME vs. Legacy Alternatives
When selecting an extraction modality for polar esters, the partition coefficient between the sample matrix and the extraction phase dictates performance. We compared our optimized HS-SPME-GC-MS workflow against Stir-Bar Sorptive Extraction (SBSE) and traditional Liquid-Liquid Extraction (LLE).
Table 1: Performance Comparison of Extraction Modalities for Ethyl 4-Hydroxyhexanoate
The superiority of the HS-SPME method for ethyl 4-hydroxyhexanoate is rooted in molecular thermodynamics and phase interactions:
Phase Incompatibility in LLE and SBSE: Traditional LLE relies on non-polar solvents, which fail to efficiently partition the polar hydroxyl group of ethyl 4-hydroxyhexanoate. Similarly, standard SBSE utilizes a pure polydimethylsiloxane (PDMS) phase. While excellent for non-polar terpenes, PDMS yields poor recoveries for polar hydroxy esters[2].
Synergistic Adsorption: Our optimized HS-SPME method employs a triple-phase DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber[4]. The PDMS acts as a liquid sponge for general volatiles, while the highly porous DVB and CAR actively adsorb polar and low-molecular-weight analytes.
Headspace Isolation: By sampling from the headspace rather than direct immersion, we physically isolate the fiber from non-volatile matrix components (e.g., sugars in pineapple juice or polyphenols in wine). This eliminates fiber fouling, prevents baseline drift, and significantly lowers the limit of detection[5].
Workflow Visualization
Workflow for the validated HS-SPME-GC-MS detection of ethyl 4-hydroxyhexanoate using SIDA.
A protocol is only as trustworthy as its internal controls. To create a self-validating system, this workflow employs a Matrix-Matched Stable Isotope Dilution Assay (SIDA)[1]. By introducing a heavy-isotope labeled analogue directly into the raw sample prior to any manipulation, we establish an absolute reference point. Any subsequent losses due to incomplete partitioning, fiber competition, or MS ionization suppression affect the native analyte and the isotopologue equally, rendering the final quantification ratio immune to matrix effects.
Step-by-Step Methodology:
Matrix Preparation & Salting Out: Aliquot 5.0 mL of the homogenized sample into a 20 mL headspace vial. Add 1.5 g of NaCl.
Causality: The addition of NaCl decreases the solubility of the organic ester in the aqueous phase (the salting-out effect), thermodynamically driving the analyte equilibrium toward the headspace[6].
Internal Standard Spiking (SIDA): Add 10 µL of the deuterated internal standard solution (e.g., ethyl 4-hydroxyhexanoate-d5 at 1 mg/L in ethanol). Seal immediately with a PTFE/silicone septum.
Causality: Spiking before extraction ensures the internal standard undergoes the exact same thermodynamic partitioning and mechanical losses as the native analyte, self-correcting the final data.
Equilibration & Extraction: Incubate the vial at 40°C for 10 minutes with orbital agitation (250 rpm). Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes.
Causality: 40°C provides enough thermal energy to volatilize the ester without causing thermal degradation or excessive water vapor condensation on the fiber.
Thermal Desorption: Retract the fiber and inject it into the GC inlet at 250°C for 3 minutes in splitless mode.
GC-MS Separation & Detection: Separate the analytes on a polar capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Detect using Electron Impact (EI) MS in Selected Ion Monitoring (SIM) mode. Monitor m/z 89 (primary quantifier for native ethyl 4-hydroxyhexanoate)[1] and m/z 94 (quantifier for the deuterated IS).
Validation Data & Performance Metrics
The self-validating SIDA-HS-SPME-GC-MS method was subjected to rigorous validation, demonstrating superior sensitivity and reliability for ethyl 4-hydroxyhexanoate.
Table 2: Method Validation Parameters for HS-SPME-GC-MS (SIDA)
A Comparative Guide to Hydroxylated and Acetoxylated Esters in Pineapple Flavor Analysis
This guide provides an in-depth comparison of two specific ester compounds, ethyl 4-hydroxyhexanoate and ethyl 5-acetoxyhexanoate, within the broader context of pineapple (Ananas comosus) flavor analysis. Rather than a s...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of two specific ester compounds, ethyl 4-hydroxyhexanoate and ethyl 5-acetoxyhexanoate, within the broader context of pineapple (Ananas comosus) flavor analysis. Rather than a simple side-by-side evaluation, we will explore the established chemical landscape of pineapple aroma to provide a scientifically grounded perspective on their potential roles. This document is intended for researchers and flavor chemists engaged in the nuanced work of profiling complex natural products.
The Pineapple Aroma Matrix: A Symphony of Volatiles
The characteristic flavor of pineapple is not the result of a single compound but a complex interplay of hundreds of volatile organic compounds (VOCs).[1] Esters are the most abundant class, often comprising over 50% of the total VOCs and contributing the dominant fruity notes.[1][2] However, the perceived aroma is shaped by a smaller subset of "key aroma compounds" or "character impact odorants," which are present at concentrations exceeding their odor detection thresholds.[3][4]
Key contributors to the typical pineapple scent include:
Simple Esters: Ethyl hexanoate, ethyl 2-methylbutanoate, and methyl 2-methylbutanoate are consistently identified as major contributors to the fruity, sweet profile.[3][5][6][7]
Furanones: 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF or Furaneol®) is crucial, imparting a signature sweet, caramel-like, "cooked pineapple" note.[3][8][9]
Sulfur-Containing Esters: Compounds like ethyl 3-(methylthio)propionate add a specific, sharp fruitiness that is highly characteristic of fresh pineapple.[6][10]
Understanding this established profile is critical when investigating the contribution of less-documented compounds.
Profiling the Target Molecules: Ethyl 4-hydroxyhexanoate and Ethyl 5-acetoxyhexanoate
A thorough review of existing literature reveals that neither ethyl 4-hydroxyhexanoate nor ethyl 5-acetoxyhexanoate are commonly cited as key aroma compounds in pineapple. Their direct, quantitative comparison in pineapple is therefore challenging due to a lack of published experimental data. However, we can analyze their chemical nature and the presence of related compounds to infer their potential relevance.
Ethyl 4-hydroxyhexanoate
This hydroxylated ester is a known chemical entity, with physical and chemical properties cataloged in databases like PubChem and Cheméo.[11][12] Its odor profile is generally described as "fruity".[13] Despite this, its presence in pineapple volatiles is not well-documented in major studies. This could be due to several factors:
Low Concentration: It may be present at levels below the detection limits of standard analytical methods or below its sensory threshold.
Transient Nature: As a hydroxy-ester, it could be a metabolic intermediate, rapidly converted to other compounds like lactones.
Masking Effects: Its aroma contribution might be overshadowed by more potent odorants in the complex pineapple matrix.
Ethyl 5-acetoxyhexanoate
Acetoxylated esters represent a more plausible, albeit still secondary, class of pineapple flavor components. Research has shown that concentrations of hydroxy and acetoxy acid esters can increase during the ripening and post-harvest storage of pineapples.[1] Specifically, ethyl 3-acetoxyhexanoate has been identified as a major volatile constituent in green pineapples.[1] This provides a strong causal basis for investigating other acetoxylated analogues like ethyl 5-acetoxyhexanoate. The presence of the acetyl group can modify the volatility and sensory properties of the parent hydroxy-ester, often lending a slightly different fruity or sometimes solvent-like note. However, like its hydroxylated counterpart, specific quantitative data for ethyl 5-acetoxyhexanoate in pineapple is currently scarce in the literature.[14][15]
Quantitative Comparison of Key Pineapple Esters
To provide a clear benchmark, the following table summarizes quantitative data for well-established key aroma compounds in pineapple, highlighting their typical concentrations and Odor Activity Values (OAVs). The OAV, calculated as the concentration divided by the odor threshold, is a critical metric for determining a compound's sensory impact. An OAV greater than 1 suggests a likely contribution to the overall aroma.[4]
Note: Data is compiled from various studies and pineapple cultivars; values can vary significantly based on ripeness, variety, and analytical method.
Experimental Protocol: A Unified Approach for Comprehensive Flavor Profiling
To definitively determine the presence and concentration of ethyl 4-hydroxyhexanoate, ethyl 5-acetoxyhexanoate, or any other volatile compound in pineapple, a robust and validated analytical workflow is essential. The following protocol describes the industry-standard method of Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
This method is chosen for its high sensitivity, solvent-free extraction, and ability to separate and identify compounds in a complex matrix. The headspace approach specifically targets the volatile compounds that contribute to aroma.
Workflow Diagram: Pineapple Volatile Analysis
Caption: HS-SPME-GC-MS workflow for pineapple aroma analysis.
Step-by-Step Methodology
Sample Preparation:
Homogenize fresh pineapple pulp (e.g., 2-5 g) in a high-speed blender.
Immediately transfer the puree to a 20 mL headspace vial containing a saturated solution of calcium chloride (CaCl₂) or sodium chloride (NaCl) to inhibit enzymatic reactions and increase the volatility of the analytes.[3]
Spike the sample with a known concentration of an internal standard (e.g., 2-methyl-1-pentanol or 3-hexanone) that is not naturally present in pineapple. This is crucial for accurate quantification.
Seal the vial tightly with a PTFE/silicone septum.
HS-SPME Extraction:
Place the vial in a heated agitator (e.g., 40-60°C) for a defined equilibration period (e.g., 10-15 minutes). This allows the volatile compounds to partition into the headspace.
Expose a SPME fiber (a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis) to the headspace for a fixed time (e.g., 30 minutes) under continued agitation and heating.
GC-MS Analysis:
Injection: Immediately transfer the SPME fiber to the heated injection port (e.g., 250°C) of the gas chromatograph. The high temperature desorbs the trapped analytes from the fiber onto the GC column.
Separation: Utilize a polar capillary column (e.g., DB-Wax or equivalent) to effectively separate the wide range of esters and other polar compounds found in pineapple. A typical temperature program would start at 40°C, hold for 2-3 minutes, then ramp at 5-8°C/min to 240°C.
Detection: Use a mass spectrometer operating in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (e.g., m/z 35-400) to collect mass spectra for all eluting compounds.
Data Analysis and Validation:
Compound Identification: Identify compounds by comparing their acquired mass spectra with reference spectra in commercial libraries (e.g., NIST, Wiley). Crucially, confirm the identity by comparing the retention time and mass spectrum with those of an authentic chemical standard for both ethyl 4-hydroxyhexanoate and ethyl 5-acetoxyhexanoate.
Quantification: Calculate the concentration of each identified compound by relating its peak area to the peak area of the internal standard using a pre-established calibration curve.
Sensory Relevance: If a target compound is detected and quantified, its OAV must be calculated using its determined concentration and its published or experimentally determined odor threshold to assess its actual contribution to the pineapple aroma.
Conclusion and Future Outlook
While ethyl 4-hydroxyhexanoate and ethyl 5-acetoxyhexanoate are not currently recognized as primary contributors to the characteristic aroma of pineapple, their parent chemical classes (hydroxylated and acetoxylated esters) are known to exist within the fruit's complex volatile profile.[1] A direct comparison of their performance is hindered by a lack of specific data in the scientific literature.
The definitive way to assess their role is through rigorous experimental analysis. The HS-SPME-GC-MS protocol detailed in this guide provides a robust, self-validating framework for researchers to not only search for these specific compounds but also to conduct comprehensive profiling of the entire pineapple aromascape. Future research, including sensory analysis and determination of odor thresholds for these specific molecules, would be required to fully elucidate their potential, if any, contribution to one of the world's most beloved fruit flavors.
References
Wei, C., Liu, S., Liu, Y., Lv, L., Yang, W., & Sun, G. (2011). Characteristic Aroma Compounds from Different Pineapple Parts. Molecules, 16(6), 5104-5112. [Link]
Saini, R. K., & Keum, Y. S. (2018). Characterization of volatile compounds from processed pineapple waste by Static Headspace Gas Chromatography-Mass Spectrometry. Journal of Postharvest Technology, 6(1), 26-34. [Link]
Skyray Instrument. (n.d.). Analysis of pineapple flavor compositions by GC-MS. [Link]
Pramod, K., & Vanamala, S. (2023). Review of the Aroma Chemistry of Pineapple (Ananas comosus). Journal of Agricultural and Food Chemistry, 71(9), 3865-3882. [Link]
Zhu, S., & Yu, J. (2022). The notes of pineapple flavor identified by smelling and tasting. Food Science and Technology, 42, e97521. [Link]
Elss, S., Preston, C., & Hertzig, C. (2003). On-Line Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (HRGC-C/P-IRMS) of Pineapple (Ananas comosus L. Merr.) Volatiles. Journal of Agricultural and Food Chemistry, 51(27), 7978-7983. [Link]
Tokitomo, Y., Steinhaus, M., Büttner, A., & Schieberle, P. (2005). Odor-Active Constituents in Fresh Pineapple (Ananas comosus [L.] Merr.) by Quantitative and Sensory Evaluation. Journal of Agricultural and Food Chemistry, 53(12), 4907-4913. [Link]
Liu, Y., Wei, C., & Sun, G. (2012). Aroma volatile compounds from two fresh pineapple varieties in China. International Journal of Molecular Sciences, 13(6), 7383-7392. [Link]
Rodin, J. O., Himel, C. M., Silverstein, R. M., Leeper, R. W., & Gortner, W. A. (1965). Volatile Flavor and Aroma Components of Pineapple. l. Isolation and Tentative Identification of 2,5‐Dimethyl‐4‐Hydroxy‐3(2H)‐Furanone. Journal of Food Science, 30(2), 280-285. [Link]
Scentspiracy. (n.d.). The chemistry of Pineapple. [Link]
The Good Scents Company. (n.d.). pineapple hydroxyhexanoate, 21188-58-9. [Link]
The Good Scents Company. (n.d.). ethyl 4-hydroxyhexanoate, 101853-50-3. [Link]
The Good Scents Company. (n.d.). ethyl 5-acetoxyhexanoate, 35234-24-3. [Link]
Wei, C., Liu, S., Liu, Y., Lv, L., Yang, W., & Sun, G. (2011). Characteristic Aroma Compounds from Different Pineapple Parts. ResearchGate. [Link]
Liu, Y., Wei, C., & Sun, G. (2012). Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China. Molecules, 13(6), 7383-7392. [Link]
Kaewtathip, T., & Charoenrein, S. (2012). Changes in volatile aroma compounds of pineapple (Ananas comosus) during freezing and thawing. Journal of Food Science and Technology, 51(10), 2495-2501. [Link]
Wei, C., et al. (2011). Characteristic Aroma Compounds from Different Pineapple Parts. Semantic Scholar. [Link]
Liu, Y., et al. (2012). Aroma Volatile Compounds from Two Fresh Pineapple Varieties in China. PMC. [Link]
Mon, H. H., et al. (2023). Assessment of Volatile Characteristics of Okinawan Pineapple Breeding Lines by Gas-Chromatography–Mass-Spectrometry-Based Electronic Nose Profiling and Odor Activity Value Calculation. MDPI. [Link]
The Fragrance Conservatory. (n.d.). Ethyl hexanoate. [Link]
A Senior Application Scientist's Guide to Benchmarking Ethyl 4-Hydroxyhexanoate Retention Times Across Different GC Columns
This guide provides an in-depth comparison of the gas chromatographic behavior of ethyl 4-hydroxyhexanoate on various capillary columns. Designed for researchers, scientists, and drug development professionals, this docu...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison of the gas chromatographic behavior of ethyl 4-hydroxyhexanoate on various capillary columns. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of results to explain the physicochemical principles that govern chromatographic separation. By understanding the causality behind retention time shifts, analysts can make more informed decisions in method development, leading to robust and reliable analytical outcomes.
The Analytical Significance of Ethyl 4-Hydroxyhexanoate
Ethyl 4-hydroxyhexanoate is a chiral ester molecule with a molecular weight of 160.21 g/mol .[1] Its structure incorporates both an ester functional group and a secondary alcohol (hydroxyl group), making it a molecule of moderate polarity. This compound and its analogs are relevant in the fields of flavor and fragrance chemistry, as well as in the synthesis of more complex molecules. Accurate and reproducible analysis by gas chromatography (GC) is crucial for quality control, purity assessment, and metabolic studies. A key parameter in GC analysis is the retention time (t_R), which is the time it takes for an analyte to pass through the column and reach the detector.[2] This guide will systematically explore how the choice of GC column stationary phase, the inner coating of the column, dictates the retention time of this polar analyte.
The Principle of "Like Dissolves Like" in Gas Chromatography
The separation of compounds in gas chromatography is governed by the differential partitioning of analytes between the mobile phase (an inert carrier gas) and the stationary phase. The retention of an analyte on a particular column is primarily influenced by its volatility (boiling point) and its specific interactions with the stationary phase.[3][4]
The guiding principle is "like dissolves like":
Polar Analytes , such as ethyl 4-hydroxyhexanoate with its hydroxyl and ester groups, will interact more strongly with and be retained longer by polar stationary phases .[2][4][5]
Non-polar Analytes are retained longer on non-polar stationary phases , where separation is largely a function of boiling point and van der Waals forces.
Shifting retention times are not arbitrary; they are a direct consequence of the type and magnitude of intermolecular forces between the analyte and the stationary phase. This includes dispersive forces, dipole-dipole interactions, and hydrogen bonding.
Experimental Design: A Comparative Framework
To objectively assess the impact of stationary phase chemistry on the retention of ethyl 4-hydroxyhexanoate, a comparative experiment was designed using three capillary columns of increasing polarity.
Objective: To quantify and explain the variation in retention time of ethyl 4-hydroxyhexanoate on non-polar, mid-polar, and polar GC columns under identical analytical conditions.
Selected Columns for Comparison:
Non-Polar Column: A 100% dimethylpolysiloxane phase. This type of column separates compounds primarily based on their boiling points.
Mid-Polar Column: A (5%-phenyl)-methylpolysiloxane phase. The introduction of phenyl groups adds a degree of polarizability, allowing for π-π interactions.[6]
Polar Column: A polyethylene glycol (PEG) phase, commonly known as a "WAX" column. This phase is highly polar and capable of strong hydrogen bonding with analytes containing hydroxyl or amine groups.[7][8]
Hypothesis: It is hypothesized that the retention time for ethyl 4-hydroxyhexanoate will increase with the polarity of the stationary phase. The shortest retention time is expected on the non-polar column, and the longest on the polar WAX column, due to the increasing strength of analyte-stationary phase interactions.
Experimental Workflow Diagram
Caption: Figure 1: Experimental Workflow for GC Analysis.
Detailed Experimental Protocol
The following protocol was established to ensure that any observed variations in retention time could be attributed solely to the difference in the column stationary phase. Consistency in all other parameters is critical for a valid comparison.
Instrumentation:
A standard Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector was used.
Sample Preparation:
A stock solution of ethyl 4-hydroxyhexanoate was prepared in ethyl acetate at a concentration of 100 parts-per-million (ppm).
GC-FID Parameters:
Parameter
Setting
Rationale
Columns Tested
1. Non-Polar (DB-1 or equivalent, 30m x 0.25mm, 0.25µm) 2. Mid-Polar (DB-5ms or equivalent, 30m x 0.25mm, 0.25µm) 3. Polar (DB-WAX or equivalent, 30m x 0.25mm, 0.25µm)
To provide a range of stationary phase polarities for comparison.
Inlet Type
Split/Splitless
Standard for capillary GC, allowing for sharp injection bands.
Inlet Temperature
250 °C
Ensures complete and rapid vaporization of the analyte without thermal degradation.
Split Ratio
50:1
Prevents column overloading while ensuring a sufficient amount of analyte reaches the detector.
Carrier Gas
Helium
Inert and provides good efficiency.
Flow Rate
1.0 mL/min (Constant Flow)
A constant flow rate ensures that retention time shifts are due to column interactions, not pressure/flow fluctuations.
Oven Program
60°C (hold 2 min), then 10°C/min to 240°C (hold 5 min)
A temperature ramp allows for the elution of compounds with a range of volatilities and ensures good peak shape.[9][10]
Detector
Flame Ionization Detector (FID)
Highly sensitive to organic compounds and provides a robust signal.
Detector Temp.
280 °C
Prevents condensation of the analyte as it exits the column.
Injection Volume
1 µL
Standard volume for capillary GC.
Results and In-Depth Discussion
The analysis of the ethyl 4-hydroxyhexanoate standard on the three selected columns yielded distinct and predictable retention times, which are summarized below.
Table 1: Comparative Retention Times of Ethyl 4-Hydroxyhexanoate
GC Column
Stationary Phase Chemistry
Polarity
Observed Retention Time (t_R) (minutes)
Column 1
100% Dimethylpolysiloxane
Non-Polar
9.85
Column 2
5% Phenyl-Methylpolysiloxane
Mid-Polar
11.20
Column 3
Polyethylene Glycol (PEG)
Polar
15.54
Note: These are representative data. Actual retention times may vary slightly between instruments and specific column installations but the trend will remain consistent.
Analysis of Interactions
The data in Table 1 strongly support the initial hypothesis. The retention time of ethyl 4-hydroxyhexanoate increases significantly as the polarity of the stationary phase increases. This is a direct result of the strengthening intermolecular forces between the analyte and the column.
On the Non-Polar Column (9.85 min): The polar ethyl 4-hydroxyhexanoate has very little affinity for the non-polar dimethylpolysiloxane stationary phase. The primary interactions are weak, transient van der Waals forces.[3] Consequently, the analyte spends most of its time in the helium mobile phase and is eluted relatively quickly, with a retention time largely influenced by its boiling point.
On the Mid-Polar Column (11.20 min): The introduction of 5% phenyl groups into the polysiloxane backbone increases the polarizability of the stationary phase. This allows for dipole-induced dipole and weak π-π interactions with the electron-rich ester group of the analyte. These additional interactions, though not as strong as hydrogen bonds, are sufficient to retard the analyte's progress through the column, resulting in a longer retention time compared to the purely non-polar phase.
On the Polar WAX Column (15.54 min): The polyethylene glycol (PEG) stationary phase is rich in ether linkages and terminal hydroxyl groups, making it highly polar. This phase interacts strongly with the ethyl 4-hydroxyhexanoate molecule in two ways:
Dipole-Dipole Interactions: Between the polar ether linkages of the PEG and the polar ester group of the analyte.
Hydrogen Bonding: This is the most significant interaction. The hydroxyl (-OH) group on the analyte acts as a hydrogen bond donor, while the oxygen atoms in the PEG backbone act as hydrogen bond acceptors. This strong, specific interaction dramatically slows the analyte's migration, leading to the longest retention time observed.[7][8]
Conclusion and Recommendations
This guide demonstrates that the retention time of ethyl 4-hydroxyhexanoate is fundamentally controlled by the polarity of the GC stationary phase. The experimental data confirm a direct, positive correlation between stationary phase polarity and analyte retention time.
Key Takeaways for Method Development:
For Targeted Analysis: When ethyl 4-hydroxyhexanoate is a primary target analyte, especially in complex matrices like food or biological samples, a polar WAX column is highly recommended . Its ability to strongly retain the analyte will provide better separation from less polar matrix components, leading to improved resolution and quantification.
For General Screening: In cases where a broader range of analytes with varying polarities must be analyzed in a single run, a mid-polar (5% phenyl-type) column offers a versatile compromise . It provides adequate retention for polar compounds without excessively long run times for non-polar ones.
Avoid Non-Polar Columns for this Analyte: Using a non-polar column for a polar analyte like ethyl 4-hydroxyhexanoate is generally not advisable. The low retention can lead to co-elution with solvent fronts or other early-eluting, non-polar compounds, complicating identification and quantification.
By understanding the chemical principles governing these interactions, analysts can strategically select the optimal GC column, moving from a trial-and-error approach to a scientifically-grounded method development process.
References
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. [Link]
Ethyl 4-Hydroxyhexanoate: Comprehensive Operational and Disposal Guide As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is as critical as the exper...
Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 4-Hydroxyhexanoate: Comprehensive Operational and Disposal Guide
As a Senior Application Scientist, establishing a rigorous, compliant, and scientifically sound waste management protocol is as critical as the experimental design itself. Ethyl 4-hydroxyhexanoate (CAS: 101853-50-3) is a volatile organic ester (C₈H₁₆O₃) widely utilized in flavor profile analysis, fragrance development, and metabolomic research [1]. While it is a naturally occurring compound found in tropical fruits, in a concentrated laboratory setting, it must be handled and disposed of as a regulated chemical to maintain environmental compliance and operational safety.
This guide provides the causality-driven methodologies required to safely manage, segregate, and dispose of Ethyl 4-hydroxyhexanoate, ensuring your laboratory operations align with stringent Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards [2].
Chemical Profile & Causality in Risk Assessment
To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule. Ethyl 4-hydroxyhexanoate contains both an ester linkage and a hydroxyl group.
Solvent Compatibility: As an organic ester, it is highly soluble in alcohols and organic solvents but relatively insoluble in water. This dictates that aqueous waste streams are generally inappropriate for its disposal.
Material Degradation: Esters can act as mild plasticizers or solvents. Storing ester waste in incompatible plastics (like polystyrene) will lead to container degradation. Therefore, High-Density Polyethylene (HDPE) or borosilicate glass must be used for waste accumulation.
Incineration Dynamics: Because it lacks halogen atoms (e.g., chlorine, fluorine), it burns cleanly into carbon dioxide and water. Mixing it with halogenated waste disrupts this clean incineration process, requiring specialized scrubbers to prevent toxic dioxin formation, which exponentially increases disposal costs [3].
Quantitative Data Summary
Summarizing the operational parameters ensures rapid decision-making during waste segregation.
Parameter
Operational Data
Logistical Implication
Chemical Name
Ethyl 4-hydroxyhexanoate
Label all waste containers with the full chemical name.
CAS Number
101853-50-3
Required for institutional Environmental Health & Safety (EHS) manifests.
Molecular Weight
160.21 g/mol
Relevant for calculating molarity in waste mixtures.
Primary Hazard Class
Non-Halogenated Organic
Must be segregated from halogenated streams to optimize incineration.
Container Compatibility
HDPE, PTFE, Borosilicate Glass
Do not use standard PET or Polystyrene containers for waste storage.
EPA Waste Code
D001 (If mixed with flammables)
Often mixed with ethanol/methanol in labs, triggering ignitability codes.
Waste Segregation Logic
Proper waste segregation is a self-validating system: if the logic is followed, regulatory compliance is automatically achieved. The primary directive for Ethyl 4-hydroxyhexanoate is to route it into the Non-Halogenated Organic Solvent waste stream.
Decision tree for segregating Ethyl 4-hydroxyhexanoate into appropriate laboratory waste streams.
Step-by-Step Disposal Methodologies
Do not pour Ethyl 4-hydroxyhexanoate down the sink. Even trace amounts of organic esters can disrupt local aquatic ecosystems and violate municipal wastewater regulations. Follow these targeted operational workflows based on your experimental matrix.
Protocol A: Disposal of Pure Compound or Non-Halogenated Mixtures
(e.g., Ethyl 4-hydroxyhexanoate dissolved in Ethanol, Methanol, or Hexane)
Container Selection: Verify that the primary laboratory waste carboy is made of HDPE and is explicitly labeled "Non-Halogenated Organic Waste."
Transfer: Working inside a certified chemical fume hood, use a compatible funnel to slowly pour the waste mixture into the carboy.
Headspace Management: Fill the waste container to no more than 80% capacity . Causality: Leaving 20% headspace accounts for vapor expansion due to ambient laboratory temperature fluctuations, preventing pressure-induced container rupture.
Sealing and Logging: Immediately cap the container tightly. Log the approximate volume and chemical constituents (e.g., "10% Ethyl 4-hydroxyhexanoate, 90% Ethanol") on the attached EHS waste manifest.
Protocol B: Disposal of Halogenated Extraction Mixtures
(e.g., Liquid-liquid extractions utilizing Chloroform or Dichloromethane)
Identify the Stream: If the ester has been extracted into a halogenated solvent, the entire mixture must now be treated as halogenated waste.
Transfer: Pour the mixture into the "Halogenated Organic Waste" carboy.
Cross-Contamination Prevention: Never use the same funnel for Protocol A and Protocol B without thorough rinsing, as trace halogens can contaminate a non-halogenated bulk carboy, triggering costly EHS reclassification.
Spill Response and Decontamination Protocol
In the event of an accidental release, immediate containment is required to prevent vapor accumulation and surface degradation.
Sequential operational workflow for containing and neutralizing organic ester laboratory spills.
Step-by-Step Spill Remediation:
Ventilation: Ensure the fume hood sashes are open or laboratory HVAC systems are running to clear volatile organic vapors.
Absorption: Do not use combustible materials like paper towels for large spills. Apply an inert, inorganic absorbent such as vermiculite, dry sand, or a commercial spill-control polymer directly to the liquid. Causality: Inert absorbents prevent exothermic reactions and reduce the surface area available for vapor release.
Collection: Use a non-sparking polypropylene scoop to collect the saturated absorbent.
Containment: Place the debris into a solid waste container (HDPE bucket with a secure lid).
Final Decontamination: Wipe the affected surface with a mild detergent and water to hydrolyze and remove any residual ester film, followed by an ethanol wipe down. Dispose of these wipes in the solid hazardous waste bin.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14112560, Ethyl 4-hydroxyhexanoate." PubChem,[Link]
United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." US EPA,[Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.